Aniracetam
Description
Propriétés
IUPAC Name |
1-(4-methoxybenzoyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRTKGTQJPIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045128 | |
| Record name | Aniracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72432-10-1 | |
| Record name | Aniracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniracetam [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04599 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aniracetam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L16LKN964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Aniracetam from 2-Pyrrolidone and Anisoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Aniracetam, a nootropic agent of the racetam class, through the reaction of 2-pyrrolidone and anisoyl chloride. This document details the core chemical principles, outlines various experimental protocols derived from scientific literature and patents, and presents quantitative data in a structured format for comparative analysis. Included are visualizations of the synthetic pathway and a generalized experimental workflow to facilitate a deeper understanding and practical application of the described methodologies.
Introduction
This compound, chemically known as 1-(4-methoxybenzoyl)-2-pyrrolidone, is a well-regarded nootropic compound recognized for its potential cognitive-enhancing effects.[1] Its synthesis is a subject of significant interest in medicinal chemistry and drug development. The most common and direct synthetic route involves the acylation of 2-pyrrolidone with anisoyl chloride. This guide focuses on this specific pathway, exploring the nuances of the reaction conditions, the role of various reagents, and the resulting yields and product purity.
Core Synthesis Pathway
The fundamental reaction for the synthesis of this compound from 2-pyrrolidone and anisoyl chloride is a nucleophilic acyl substitution. The nitrogen atom of the 2-pyrrolidone lactam ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of anisoyl chloride. This reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.
Caption: Core reaction pathway for this compound synthesis.
Experimental Protocols
Several methodologies for this synthesis have been documented, primarily differing in the choice of base, solvent, and reaction conditions. Below are detailed protocols extracted from various sources.
Protocol A: Triethylamine in Diethyl Ether
This classic method utilizes triethylamine as a base to scavenge the HCl formed during the reaction.
Experimental Procedure:
-
To a stirred solution of 25.0 g of 2-pyrrolidinone in 110 ml of absolute diethyl ether, add 40.0 g of p-methoxybenzoyl chloride.[2]
-
Cool the mixture to between 0°C and 10°C.[2]
-
While maintaining the temperature, add 52.5 ml of triethylamine.[1][2]
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to 2°C and add cold water.
-
Filter the insoluble constituents under suction and wash with water and diethyl ether.
-
Dry the resulting solid over phosphorus pentoxide.
-
Recrystallize the crude product from alcohol to obtain pure 1-(p-methoxybenzoyl)-2-pyrrolidinone.
Protocol B: Triethylamine in Toluene
This protocol employs toluene as the solvent, which allows for a higher reaction temperature.
Experimental Procedure:
-
Dissolve 17.0 g (0.2 mol) of α-pyrrolidone and 40.0 mL (0.28 mol) of triethylamine in 100.0 mL of toluene.
-
Prepare a solution of 34.2 g (0.2 mol) of p-methoxybenzoyl chloride in 40 mL of toluene.
-
Add the p-methoxybenzoyl chloride solution dropwise to the α-pyrrolidone solution, maintaining the temperature below 50°C.
-
After the addition is complete, maintain the reaction mixture at 50°C for 2 hours using a water bath.
-
Pour the reaction solution into 500 mL of water and stir.
-
Filter the mixture with suction and wash the solid with water until the chloride ion is no longer detected in the washings.
-
Dry the filter cake and recrystallize from ethanol to yield white flaky crystals of this compound.
Protocol C: Inorganic Catalysts in an Organic Solvent
A patented method describes the use of inorganic catalysts, such as hydroxides or oxides of main group elements.
Experimental Procedure:
-
React p-anisoyl chloride with 2-pyrrolidone in an organic solvent.
-
The reaction is conducted in the presence of a catalyst, which can be an oxide or hydroxide of Na, K, Li, Cs, Al, Ca, Ga, or Tl. Calcium hydroxide is noted as a preferred catalyst.
-
The molar ratio of the catalyst to 2-pyrrolidone to p-anisoyl chloride is specified as (0.05-0.5):(1-2):1.
-
The reaction is carried out at a temperature between 0-70°C for a duration of 0.5-20 hours.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental protocols.
| Parameter | Protocol A | Protocol B | Protocol C |
| 2-Pyrrolidone (g) | 25.0 | 17.0 | - |
| Anisoyl Chloride (g) | 40.0 | 34.2 | - |
| Base/Catalyst | Triethylamine | Triethylamine | Oxides/Hydroxides of Na, K, Li, Cs, Al, Ca, Ga, or Tl |
| Solvent | Diethyl Ether | Toluene | Organic Solvent |
| Reaction Temp. (°C) | 0-10, RT, Reflux | <50, 50 | 0-70 |
| Reaction Time (h) | 3.5 | 2 | 0.5-20 |
| Yield (%) | - | 84.7 | Up to 84 |
| Melting Point (°C) | 121-122 | 120.2-120.8 | - |
Data not provided in the source is indicated with a dash.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: Generalized experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from 2-pyrrolidone and anisoyl chloride is a robust and well-documented process. The choice of base, solvent, and temperature significantly influences the reaction efficiency and yield. While triethylamine is a commonly used base, alternative inorganic catalysts offer a different synthetic route. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development, enabling informed decisions in the synthesis and optimization of this compound production. Further research could focus on the development of more environmentally friendly and cost-effective catalytic systems.
References
Aniracetam: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniracetam, N-anisoyl-2-pyrrolidinone, is a nootropic agent of the racetam class, first synthesized by Hoffmann-La Roche in the 1970s.[1] It is recognized for its cognitive-enhancing properties and has been studied for its potential in treating various neurological conditions.[2][3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key experimental methodologies related to this compound, intended for a scientific audience engaged in pharmaceutical research and development.
Molecular Structure and Identification
This compound is a derivative of 2-pyrrolidinone with an N-anisoyl group.[4] Its core structure consists of a five-membered lactam ring attached to a methoxy-substituted benzoyl group.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-methoxybenzoyl)pyrrolidin-2-one[5] |
| Chemical Formula | C₁₂H₁₃NO₃ |
| Molar Mass | 219.24 g/mol |
| CAS Number | 72432-10-1 |
| SMILES String | COC1=CC=C(C=C1)C(=O)N2CCCC2=O |
| InChI Key | ZXNRTKGTQJPIJK-UHFFFAOYSA-N |
This compound does not possess any chiral centers and is therefore an achiral molecule.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white crystalline solid.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 121-122 °C |
| Boiling Point (Predicted) | 399.7 ± 34.0 °C |
| Water Solubility | Insoluble |
| Solubility in Organic Solvents | Soluble in chloroform and ethanol. Slightly soluble in methanol. Soluble in DMSO (≥ 100 mg/mL). |
| pKa (Predicted) | -1.74 ± 0.20 |
| LogP (Predicted) | 1.6 |
Experimental Protocols
Synthesis and Purification
A common method for the synthesis of this compound involves the acylation of 2-pyrrolidinone with p-methoxybenzoyl chloride.
Protocol 4.1.1: Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-pyrrolidinone (1.0 eq) and triethylamine (1.4 eq) in toluene.
-
Addition of Acylating Agent: While maintaining the temperature below 50°C, add a solution of p-methoxybenzoyl chloride (1.0 eq) in toluene dropwise to the reaction mixture.
-
Reaction: After the addition is complete, heat the mixture at 50°C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water to the mixture and stir.
-
Isolation of Crude Product: Collect the precipitated solid by suction filtration and wash with water until the filtrate is free of chloride ions.
-
Drying: Dry the crude product.
Protocol 4.1.2: Purification by Recrystallization
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Analytical Characterization
Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC)
-
System: Agilent ODS column (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Methanol-0.01 mol/L Potassium dihydrogen phosphate buffer solution (25:75, v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
Protocol 4.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
System: Reverse phase C18 column.
-
Mobile Phase: Methanol-water (60:40, v/v).
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Triple-quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
Transitions: For this compound, m/z 220 → 135.
Protocol 4.2.3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: Shimadzu GCMS-QP2020 with an SH-Rxi™-5Sil MS column (30 m, 0.25 mm I.D., 0.25 µm df).
-
Injector Temperature: 260°C.
-
Oven Temperature Program: Hold at 60°C for 2 min, then ramp at 10°C/min to 320°C and hold for 15 min.
-
Carrier Gas: Helium.
Signaling Pathways and Mechanism of Action
This compound's nootropic effects are attributed to its modulation of several neurotransmitter systems. Its primary mechanism involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It also influences cholinergic, dopaminergic, and serotonergic signaling.
Glutamatergic System Modulation
This compound potentiates AMPA receptor-mediated currents, which is believed to enhance synaptic plasticity, a key process in learning and memory.
Caption: this compound's positive modulation of AMPA receptors enhances synaptic plasticity.
Protocol 5.1.1: In Vitro Assessment of AMPA Receptor Modulation
-
System: Xenopus oocytes expressing heteromeric AMPA receptors (e.g., GluR1/2/3).
-
Method: Two-electrode voltage clamp.
-
Procedure: a. Perfuse the oocytes with a standard frog Ringer's solution. b. Apply kainate (an AMPA receptor agonist) to evoke an inward current. c. After establishing a baseline response, co-apply kainate with varying concentrations of this compound or its metabolites. d. Measure the potentiation of the kainate-evoked current. e. To investigate downstream signaling, pre-incubate oocytes with specific kinase inhibitors (e.g., KN-93 for CaMKII) before applying the test compounds.
Cholinergic System Modulation
The metabolites of this compound, particularly N-anisoyl-GABA, have been shown to increase acetylcholine release in the brain.
Caption: this compound metabolites increase acetylcholine release from cholinergic neurons.
Protocol 5.2.1: In Vivo Measurement of Acetylcholine Release
-
Model: Freely moving rats (e.g., stroke-prone spontaneously hypertensive rats).
-
Technique: In vivo microdialysis.
-
Procedure: a. Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus reticularis thalami, dorsal hippocampus, or prefrontal cortex). b. Perfuse the probe with artificial cerebrospinal fluid (aCSF). c. Collect dialysate samples at regular intervals to establish a baseline acetylcholine level. d. Administer this compound (e.g., 50 mg/kg, p.o.) or its metabolites via local perfusion through the probe. e. Continue collecting dialysate samples. f. Quantify acetylcholine levels in the dialysates using a sensitive analytical method such as HPLC with electrochemical detection or LC-MS/MS.
Dopaminergic and Serotonergic System Modulation
This compound has been observed to increase the extracellular levels of dopamine and serotonin in specific brain regions.
Caption: Experimental workflow for measuring this compound's effect on monoamine release.
Protocol 5.3.1: In Vivo Measurement of Dopamine and Serotonin Release
-
Model: Freely moving rats.
-
Technique: In vivo microdialysis.
-
Procedure: a. Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, basolateral amygdala, or dorsal hippocampus). b. Perfuse the probe with aCSF. c. Collect dialysate samples to determine baseline levels of dopamine, serotonin, and their metabolites. d. Administer this compound systemically (e.g., 30 or 100 mg/kg, p.o.). e. Collect post-administration dialysate samples. f. Analyze the samples for dopamine, serotonin, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) using HPLC-ECD.
Conclusion
This compound presents a multifaceted pharmacological profile, primarily characterized by its positive allosteric modulation of AMPA receptors and its influence on cholinergic, dopaminergic, and serotonergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, characterization, and functional analysis of this compound, offering valuable methodologies for researchers in the field of neuropharmacology and drug development. Further investigation into its mechanism of action and the activity of its metabolites will continue to be a key area of research.
References
Aniracetam's Neuroprotective Shield: A Technical Guide to its Defense Against Oxidative Stress
For Immediate Release
[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the neuroprotective effects of Aniracetam, a nootropic agent of the racetam class, specifically focusing on its mechanisms of action against oxidative stress. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to elucidate this compound's potential as a neuroprotective agent.
Core Mechanisms of Neuroprotection
This compound exhibits a multi-faceted approach to neuroprotection against oxidative stress, a critical factor in the pathogenesis of neurodegenerative diseases. Its mechanisms include the modulation of key neurotransmitter systems, enhancement of neurotrophic factor expression, and direct antioxidant activities.[1]
Glutamatergic System Modulation: this compound positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors. This modulation enhances synaptic transmission and plasticity.[1][2] By influencing AMPA receptor activity, this compound can regulate intracellular calcium ion (Ca2+) concentrations, a critical factor in neuronal survival and function.[3][4]
Neurotrophic Factor Enhancement: A significant aspect of this compound's neuroprotective profile is its ability to increase the production of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The BDNF-TrkB signaling pathway is instrumental in protecting neurons from oxidative stress.
Direct Antioxidant Effects: this compound has been shown to directly combat oxidative stress by scavenging harmful free radicals. Specifically, it has demonstrated the ability to block the formation of cytotoxic hydroxyl radicals (.OH), one of the most reactive oxygen species.
Quantitative Assessment of Neuroprotective Efficacy
The neuroprotective effects of this compound against oxidative stress have been quantified in several key studies. The following tables summarize the significant findings.
Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress
| Treatment Group | This compound Concentration (µmol/L) | Oxidative Stressor | Neuronal Viability (% of Control) | Reference |
| Control | 0 | None | 100% | Wang et al., 2006 |
| H2O2 alone | 0 | 200 µmol/L H2O2 | Significantly decreased | Wang et al., 2006 |
| This compound + H2O2 | 10 | 200 µmol/L H2O2 | Significantly rescued | Wang et al., 2006 |
| This compound + H2O2 | 100 | 200 µmol/L H2O2 | Significantly rescued | Wang et al., 2006 |
Data synthesized from the findings of Wang et al. (2006), which reported a significant rescue of H2O2-induced impairment of neuron viability with pre-treatment of this compound (10-100 µmol/L).
Table 2: Effect of this compound on Mitochondrial Membrane Potential in Oxidative Stress
| Treatment Group | This compound Concentration (µmol/L) | Oxidative Stressor | Mitochondrial Potential | Reference |
| Control | 0 | None | Normal | Wang et al., 2006 |
| H2O2 alone | 0 | 200 µmol/L H2O2 | Reduced | Wang et al., 2006 |
| This compound + H2O2 | 10 | 200 µmol/L H2O2 | Significantly rescued | Wang et al., 2006 |
Based on the study by Wang et al. (2006), which found that this compound pre-treatment significantly rescued the H2O2-induced reduction in mitochondrial potential.
Table 3: this compound's Efficacy in Reducing Hydroxyl Radical Formation
| Treatment Group | This compound Dose (mg/kg, i.p.) | Ischemia-Reperfusion Insult | Hydroxyl Radical Formation (DHBA) | % Suppression | Reference |
| Vehicle | 0 | Yes | Increased | 0% | Himori et al., 1995 |
| This compound | 100 | Yes | Significantly smaller increase | ~80% | Himori et al., 1995 |
Data from Himori et al. (1995) who demonstrated that this compound at 100 mg/kg significantly suppressed the formation of 2,3-dihydroxybenzoate (DHBA), a marker of hydroxyl radical formation, by approximately 80%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited.
MTT Assay for Neuronal Viability
This protocol is adapted from standard MTT assay procedures and the study by Wang et al. (2006).
-
Cell Culture: Primary cortical neurons are cultured in 96-well plates at a density of 1 x 10^5 cells/well.
-
This compound Pre-treatment: Cells are pre-treated with this compound (10 µmol/L and 100 µmol/L) for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, the culture medium is replaced with a medium containing 200 µmol/L hydrogen peroxide (H2O2) for 4 hours to induce oxidative stress.
-
MTT Incubation: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Mitochondrial Membrane Potential Assay
This protocol is based on the use of a fluorescent probe as described by Wang et al. (2006).
-
Cell Culture and Treatment: Primary cortical neurons are cultured on glass coverslips and treated with this compound and H2O2 as described in the MTT assay protocol.
-
Fluorescent Staining: Cells are incubated with 500 nM MitoTracker Red CMXRos for 30 minutes at 37°C. This dye accumulates in mitochondria with active membrane potential.
-
Imaging: The cells are washed with phosphate-buffered saline (PBS) and fixed. The fluorescence intensity is observed and captured using a fluorescence microscope.
-
Quantification: The fluorescence intensity of individual neurons is quantified using imaging software. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Hydroxyl Radical Scavenging Assay
This protocol is a summary of the methodology used by Himori et al. (1995).
-
Animal Model: Male mice are used for the experiment.
-
Ischemia-Reperfusion Model: Brain ischemia is induced for 40 minutes, followed by reperfusion.
-
This compound Administration: this compound (30 or 100 mg/kg) is administered intraperitoneally before the induction of ischemia.
-
Salicylate Infusion: Salicylate is infused into the cerebroventricular space to trap hydroxyl radicals.
-
Sample Collection: Cerebroventricular perfusate is collected at various time points after reperfusion.
-
DHBA Measurement: The concentration of 2,3-dihydroxybenzoic acid (DHBA), a product of the reaction between salicylate and hydroxyl radicals, is measured in the perfusate using high-performance liquid chromatography (HPLC). The amount of DHBA formed is an index of hydroxyl radical formation.
Visualizing the Pathways of Neuroprotection
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound's neuroprotective effects against oxidative stress.
Signaling Pathway of this compound's Neuroprotection
Caption: this compound's neuroprotective signaling cascade.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for in vitro neuroprotection assays.
Conclusion
The compiled evidence strongly indicates that this compound possesses significant neuroprotective properties against oxidative stress. Its multifaceted mechanism of action, involving the modulation of the glutamatergic system, enhancement of BDNF signaling, and direct antioxidant activity, makes it a compelling candidate for further investigation in the context of neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this whitepaper offer a solid foundation for future research and development in this promising area of neuropharmacology.
References
- 1. This compound: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound restores the effects of amyloid-beta protein or ageing on membrane fluidity and intracellular calcium concentration in mice synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective effects of this compound across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Aniracetam on Dopamine and Serotonin Release in the Brain: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals November 2025
Abstract
Aniracetam, a nootropic agent of the racetam class, has demonstrated cognitive-enhancing properties attributed to its complex interactions with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on dopaminergic and serotonergic systems. Evidence indicates that this compound does not act directly on dopamine or serotonin receptors but rather modulates their release indirectly through its influence on the glutamatergic and cholinergic systems. Key research highlights that the metabolites of this compound, particularly N-anisoyl-GABA and p-anisic acid, play a crucial role in this mechanism. By acting on nicotinic acetylcholine (nACh) and N-methyl-D-aspartate (NMDA) receptors in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), these metabolites trigger downstream release of dopamine (DA) and serotonin (5-HT) in cortical and limbic regions. This guide summarizes the quantitative findings from key studies, details the experimental protocols used to elicit these findings, and provides visualizations of the proposed signaling pathways and experimental workflows.
Introduction
This compound (N-anisoyl-2-pyrrolidinone) is a fat-soluble nootropic compound recognized for its potential to enhance cognition, memory, and mood.[1] While its primary mechanism is often cited as the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors within the glutamatergic system, a significant body of research points to its broader influence on cerebral neurochemistry.[1][2] Specifically, its ability to modulate the release of key monoamine neurotransmitters, dopamine and serotonin, is integral to its anxiolytic and antidepressant-like effects.[3][4] Understanding the precise mechanisms and quantitative impact of this compound on these pathways is critical for the development of targeted neurological therapies. This document synthesizes the pivotal research, focusing on the indirect pathways involving cholinergic and glutamatergic systems that ultimately lead to enhanced DA and 5-HT release in brain regions such as the prefrontal cortex (PFC), basolateral amygdala, and dorsal hippocampus.
Core Mechanism of Action
The prevailing evidence suggests that this compound's influence on dopamine and serotonin is not direct, but rather a downstream consequence of its interaction with upstream neurotransmitter systems. The process is primarily mediated by its major metabolites after oral administration.
-
Metabolism: this compound is metabolized into several compounds, most notably N-anisoyl-GABA (N-anisoyl-γ-aminobutyric acid) and p-anisic acid.
-
Action on VTA and DRN: These metabolites target the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN), which are the primary production centers for dopamine and serotonin, respectively.
-
Receptor Interaction: Within the VTA and DRN, N-anisoyl-GABA interacts with somatodendritic nicotinic acetylcholine (nACh) receptors and N-methyl-D-aspartate (NMDA) receptors.
-
Neurotransmitter Release: The activation of these receptors stimulates the dopaminergic neurons in the VTA and serotonergic neurons in the DRN, leading to increased release of dopamine and serotonin in their projection areas, including the prefrontal cortex, basolateral amygdala, and dorsal hippocampus.
This indirect pathway, initiated by this compound's metabolites and mediated by cholinergic and glutamatergic receptors, is the foundational mechanism for its observed effects on dopaminergic and serotonergic tone.
Quantitative Data on Neurotransmitter Release
The primary research quantifying this compound's effects on dopamine and serotonin release was conducted by Nakamura, Shirane, and colleagues. Their work utilized an in vivo microdialysis approach in stroke-prone spontaneously hypertensive rats (SHRSP), an animal model relevant to cerebrovascular cognitive impairment. The studies consistently report a dose-dependent increase in extracellular dopamine and serotonin levels in specific brain regions following oral administration of this compound.
| Neurotransmitter | Brain Region | Dosage (Oral) | Observed Effect | Reference |
| Dopamine (DA) | Prefrontal Cortex (PFC) | 30 & 100 mg/kg | Dose-dependent enhancement of release | |
| Dopamine (DA) | Basolateral Amygdala | 30 & 100 mg/kg | Dose-dependent enhancement of release | |
| Dopamine (DA) | Dorsal Hippocampus | 30 & 100 mg/kg | Dose-dependent enhancement of release | |
| Serotonin (5-HT) | Prefrontal Cortex (PFC) | 30 & 100 mg/kg | Dose-dependent enhancement of release | |
| Serotonin (5-HT) | Basolateral Amygdala | 30 & 100 mg/kg | Dose-dependent enhancement of release | |
| Serotonin (5-HT) | Dorsal Hippocampus | 30 & 100 mg/kg | Dose-dependent enhancement of release | |
| Dopamine (DA) | Striatum | 30 & 100 mg/kg | No significant change | |
| Dopamine (DA) | Nucleus Accumbens | 30 & 100 mg/kg | No significant change | |
| Serotonin (5-HT) | Striatum | 30 & 100 mg/kg | No significant change | |
| Serotonin (5-HT) | Nucleus Accumbens | 30 & 100 mg/kg | No significant change |
Note: The referenced abstracts report "enhanced" or "increased" release but do not provide specific percentage increases or absolute concentration values. Access to the full-text articles containing these figures is required for a more detailed quantitative summary.
Experimental Protocols
The foundational data on this topic was generated using in vivo microdialysis. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals, providing a dynamic view of neurotransmitter release.
Key Experiment: In Vivo Microdialysis in SHRSP Rats
-
Subjects: Stroke-prone spontaneously hypertensive rats (SHRSP) were used as the primary animal model, with Wistar Kyoto rats serving as normotensive controls.
-
Surgery and Probe Implantation:
-
Rats were anesthetized and placed in a stereotaxic frame.
-
A guide cannula was surgically implanted, targeting specific brain regions such as the prefrontal cortex, basolateral amygdala, or dorsal hippocampus.
-
The cannula was secured to the skull with dental cement. Animals were allowed a recovery period post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (with a semipermeable membrane) was inserted through the guide cannula into the target brain region.
-
The probe was perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate.
-
After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples were collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration: this compound, suspended in a vehicle solution, was administered orally (p.o.) at doses of 30 mg/kg or 100 mg/kg.
-
Sample Analysis: The collected dialysate samples were analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their respective metabolites.
-
Mechanism Elucidation: To confirm the role of the cholinergic and glutamatergic systems, specific antagonists were used. For instance, mecamylamine, an nACh and NMDA receptor antagonist, was locally perfused into the VTA or DRN to observe if it blocked the effects of orally administered this compound on cortical neurotransmitter release.
Conclusion and Future Directions
The research to date provides a compelling, albeit indirect, mechanism for this compound's effects on dopamine and serotonin release. The involvement of its metabolites acting on cholinergic and glutamatergic receptors in the VTA and DRN is a critical finding, explaining the region-specific enhancement of monoamine transmission in the cortex and limbic system. This site-specificity is significant, as it differentiates this compound from direct-acting dopaminergic or serotonergic agents and may account for its unique pharmacological profile.
For drug development professionals, these findings suggest that targeting the metabolic pathway of this compound or developing analogues of N-anisoyl-GABA could yield novel compounds with refined modulatory effects on mood and cognition. Future research should focus on obtaining the full quantitative dose-response curves in various brain regions. Furthermore, replicating these experiments in non-pathological animal models would clarify whether these effects are specific to conditions of cerebrovascular compromise or are generalizable. Finally, bridging these preclinical findings to human subjects through advanced neuroimaging and neurochemical analysis will be the ultimate step in validating the therapeutic potential of this mechanism.
References
- 1. neurotransmitters dopamine serotonin: Topics by Science.gov [science.gov]
- 2. fibrose nach anwendung: Topics by Science.gov [science.gov]
- 3. Anxiolytic effects of this compound in three different mouse models of anxiety and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]
Aniracetam's Impact on Brain-Derived Neurotrophic Factor (BDNF) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the impact of aniracetam, a nootropic agent of the racetam class, on the expression of Brain-Derived Neurotrophic Factor (BDNF). This compound is a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and metabotropic glutamate receptors (mGluRs), and its cognitive-enhancing effects are increasingly being linked to its ability to upregulate BDNF.[1][2] This document synthesizes the available quantitative data, details the experimental protocols utilized for BDNF measurement, and visually elucidates the intricate signaling pathways through which this compound exerts its neurotrophic effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound (N-anisoyl-2-pyrrolidinone) is a well-established cognitive enhancer known to modulate glutamatergic neurotransmission.[2] Its primary mechanism of action involves the positive allosteric modulation of AMPA receptors, which enhances synaptic plasticity.[1][3] Emerging evidence strongly suggests that a significant component of this compound's therapeutic potential lies in its capacity to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and differentiation. This guide delves into the specifics of this interaction, providing a technical overview for advanced scientific audiences.
Quantitative Impact of this compound on BDNF Expression
The upregulation of BDNF by this compound has been quantified in several preclinical studies. These findings are crucial for understanding the dose-response relationship and the therapeutic window of this compound's neurotrophic effects.
| Experimental Model | This compound Dosage/Condition | Key Findings | Reference |
| In vitro (unspecified cell type) | Co-administration with AMPA | BDNF levels increased 1.5-fold; levels remained elevated for 6 hours. | |
| In vivo (Rat model of ischemic stroke) | 50 mg/kg i.p. (sequential treatment) | Significantly increased expression of BDNF and its receptor, TrkB. |
Signaling Pathways of this compound-Mediated BDNF Upregulation
This compound's influence on BDNF expression is not direct but is mediated through a cascade of intracellular signaling events initiated by its modulation of glutamate receptors.
Primary Mechanism: Glutamate Receptor Modulation
This compound's primary targets are the AMPA and metabotropic glutamate receptors. By binding to these receptors, it potentiates their response to glutamate, leading to increased neuronal activity and subsequent downstream signaling.
Downstream Signaling Cascades
The increased neuronal activity and calcium influx triggered by this compound activate several key intracellular signaling pathways that converge on the regulation of BDNF gene transcription. The two primary pathways implicated are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
Activation of both the PI3K/Akt and MAPK/ERK pathways leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to the promoter region of the BDNF gene, initiating its transcription and subsequent translation into BDNF protein.
Experimental Protocols for BDNF Measurement
The quantification of BDNF in response to this compound treatment relies on established molecular biology techniques. The following are detailed methodologies for the key experiments cited in the literature.
Western Blotting for BDNF Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Protocol Details:
-
Tissue Preparation: Hippocampal or cortical tissue from this compound-treated and control animals is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
-
SDS-PAGE: Protein samples are denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for BDNF, followed by incubation with a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured, and the intensity of the bands corresponding to BDNF is quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol Details:
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for BDNF.
-
Sample and Standard Addition: Samples (e.g., serum, plasma, or cell culture supernatant) and a series of known BDNF standards are added to the wells. The plate is incubated to allow the BDNF to bind to the capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody: A biotinylated detection antibody that also recognizes BDNF is added to the wells and incubated.
-
Streptavidin-HRP: After another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added. Streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition: A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added, which is converted by HRP into a colored product.
-
Measurement: A stop solution is added to terminate the reaction, and the absorbance of each well is measured at 450 nm using a microplate reader. The concentration of BDNF in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
The evidence strongly indicates that this compound's cognitive-enhancing properties are, at least in part, attributable to its ability to increase the expression of BDNF. This is achieved through the positive modulation of AMPA and metabotropic glutamate receptors, which triggers downstream signaling cascades involving the PI3K/Akt and MAPK/ERK pathways, ultimately leading to CREB-mediated transcription of the BDNF gene. The quantitative data, while still emerging, supports a significant and lasting increase in BDNF levels following this compound administration. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other nootropic compounds' effects on neurotrophic factor expression. Further research is warranted to fully elucidate the therapeutic implications of these findings for a range of neurological and psychiatric disorders.
References
- 1. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the TrkB Neurotrophin Receptor Is Induced by Antidepressant Drugs and Is Required for Antidepressant-Induced Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Aniracetam: An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Aniracetam in animal models. This compound, a nootropic agent of the racetam class, has been the subject of numerous studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is critical for the development of novel cognitive enhancers and for designing preclinical and clinical studies. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the metabolic and signaling pathways associated with this compound and its primary metabolites.
Pharmacokinetic Profile of this compound and Its Metabolites
This compound is characterized by rapid absorption and extensive first-pass metabolism following oral administration in animal models, primarily rats and mice.[1][2] The parent compound has a very short half-life and low bioavailability, with its pharmacological effects largely attributed to its active metabolites.[3] The primary metabolites identified are N-anisoyl-GABA (ABA), 2-pyrrolidinone (PD), and p-anisic acid (AA).[3]
Plasma Pharmacokinetics in Rats
Studies in rats have demonstrated that after oral administration, this compound is quickly absorbed, with peak plasma concentrations (Cmax) reached within 20 to 30 minutes. However, the plasma concentration of the parent drug declines rapidly. In contrast, its metabolites, particularly N-anisoyl-GABA, are found in significantly higher concentrations and are retained in the plasma for a more extended period.
Table 1: Plasma Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Bioavailability (%) | Reference |
| This compound | 50 | ~1 | 20 | 8.6 - 11.4 | |
| This compound | 100 | - | 20 | - |
Note: Specific Cmax and AUC values for the metabolites after oral administration of this compound are not consistently reported in the literature, as studies often focus on the parent drug's rapid disappearance and the appearance of metabolites.
Following intravenous administration, this compound also shows rapid elimination from the plasma. The pharmacokinetic profile after intravenous administration has been described by a multi-compartment model.
Table 2: Plasma Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following Intravenous Administration
| Compound | Dose (mg/kg) | Half-life (t½) | AUC (µg·h/mL) | Reference |
| This compound | - | Rapid | - | |
| N-anisoyl-GABA (ABA) | - | Rapid | - | |
| p-Anisic Acid (AA) | - | Non-linear elimination | - | |
| 2-Pyrrolidinone (PD) | - | Sustained levels | - |
Note: The available literature often describes the kinetics qualitatively (e.g., "rapid decline," "sustained levels") rather than providing specific quantitative values in a tabular format for IV administration of this compound and its subsequent metabolite formation.
Brain Distribution
A crucial aspect of this compound's pharmacology is the distribution of the parent drug and its metabolites into the brain. Studies in rats have shown that this compound and its metabolites, p-anisic acid and 2-pyrrolidinone, are rapidly distributed to the brain after both intravenous and oral administration. However, the concentration of intact this compound in the brain is low. In contrast, 2-pyrrolidinone achieves significantly higher and more sustained levels in the brain, suggesting it may play a key role in the therapeutic effects of this compound. The brain-to-plasma area under the curve (AUC) ratio for 2-pyrrolidinone is substantially higher than that for this compound and p-anisic acid.
Table 3: Brain/Plasma AUC Ratios of this compound and its Metabolites in Rats
| Compound | Brain/Plasma AUC Ratio (%) | Brain Regions Studied | Reference |
| This compound (AP) | 2.4 - 3.2 | Cerebral cortex, hippocampus, thalamus | |
| p-Anisic Acid (AA) | 3.9 - 4.2 | Cerebral cortex, hippocampus, thalamus | |
| 2-Pyrrolidinone (PD) | 53 - 55 | Cerebral cortex, hippocampus, thalamus |
Metabolism of this compound
This compound undergoes rapid and extensive metabolism in vivo, with the primary metabolic pathway being the cleavage of the amide bond. This process yields N-anisoyl-GABA and 2-pyrrolidinone. P-anisic acid is also a major metabolite.
The subsequent metabolism of the primary metabolites is less well-documented in the context of this compound administration. However, p-anisic acid is known to undergo further biotransformation, including conjugation. 2-Pyrrolidinone is a cyclic lactam of gamma-aminobutyric acid (GABA) and its metabolic fate can involve ring-opening to form GABA.
Experimental Protocols
This section details the common methodologies employed in the pharmacokinetic and metabolic studies of this compound in animal models.
Animal Models and Dosing
-
Species: Male Wistar or Sprague-Dawley rats are the most commonly used animal models. C57BL/6J mice have also been used.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Dosing:
-
Oral (p.o.): this compound is often administered as a suspension in a vehicle such as a carboxymethylcellulose solution or a mixture of sucrose and gelatin via oral gavage. Doses typically range from 50 to 100 mg/kg.
-
Intravenous (i.v.): For intravenous studies, this compound is dissolved in a suitable vehicle like saline and administered through a cannulated vein (e.g., jugular vein).
-
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. For serial sampling, a cannulated vessel is often used. Plasma is separated by centrifugation.
-
Brain Tissue Sampling: Animals are euthanized at specific time points, and brains are rapidly excised. Brain regions of interest, such as the cortex, hippocampus, and thalamus, are dissected.
-
Sample Preparation:
-
Protein Precipitation: A common method for plasma and brain homogenate samples is protein precipitation using organic solvents like methanol or acetonitrile.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques can be used for cleaner samples and to concentrate the analytes.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques used for the quantification of this compound and its metabolites.
Table 4: Representative HPLC Method Parameters for this compound and Metabolites
| Parameter | Description | Reference |
| Column | Agilent ODS (4.6mm x 150mm, 5 µm) or Hypersil BDS-CN (150 mm × 4.0 mm, 5 μm) | |
| Mobile Phase | Methanol-0.01 mol/L Potassium dihydrogen phosphate buffer (25:75, pH 3.0) or a gradient with phosphate buffer and acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 280 nm or varied wavelengths (210, 250, 280 nm) | |
| Injection Volume | 20 µL |
Table 5: Representative LC-MS/MS Method Parameters for this compound and Metabolites
| Parameter | Description | Reference |
| Column | Venusil ASB C₁₈ | |
| Mobile Phase | Methanol-ammonium acetate (10 mmol/L) (30:70, v/v) | |
| Ionization | Electrospray Ionization (ESI), typically in negative mode for N-anisoyl-GABA | |
| Detection | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions | N-anisoyl-GABA: m/z 235.8 → m/z 106.6 |
Signaling Pathways Modulated by this compound and its Metabolites
The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of several neurotransmitter systems. Both the parent compound and its metabolites contribute to these effects.
Glutamatergic System Modulation
This compound is a known positive allosteric modulator of AMPA receptors, which are a type of ionotropic glutamate receptor. This modulation enhances glutamatergic neurotransmission. The metabolite 2-pyrrolidinone has also been shown to potentiate AMPA receptor responses.
Cholinergic, Dopaminergic, and Serotonergic System Interactions
This compound and its metabolites, particularly N-anisoyl-GABA, have been shown to influence cholinergic, dopaminergic, and serotonergic systems. N-anisoyl-GABA can enhance the release of dopamine and serotonin in brain regions like the prefrontal cortex, which is thought to be mediated through nicotinic acetylcholine (nACh) and NMDA receptors.
Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by rapid metabolism and the formation of several active metabolites. The parent compound exhibits low bioavailability and brain penetration, while its metabolite, 2-pyrrolidinone, demonstrates significant accumulation in the brain. The pharmacological effects of this compound are likely a result of the combined actions of the parent drug and its metabolites on multiple neurotransmitter systems, most notably the glutamatergic, cholinergic, dopaminergic, and serotonergic systems. The experimental protocols outlined in this guide provide a foundation for the design and execution of future preclinical studies aimed at further characterizing the ADME properties of this compound and other nootropic agents. A thorough understanding of these pharmacokinetic and metabolic pathways is essential for the continued development and optimization of cognitive-enhancing therapies.
References
Methodological & Application
Application Notes and Protocols for Aniracetam Dosage in Cognitive Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Aniracetam dosage, administration, and its effects on cognitive function in mouse models. The following protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the nootropic potential of this compound.
Introduction
This compound, a member of the racetam family of nootropic compounds, is recognized for its potential cognitive-enhancing properties.[1] Its mechanism of action is multifaceted, primarily involving the modulation of the glutamatergic system, specifically by enhancing the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4] This modulation leads to increased synaptic transmission and is thought to be a key contributor to its cognitive benefits. Additionally, this compound influences cholinergic, dopaminergic, and serotonergic systems and has demonstrated neuroprotective properties, including the promotion of brain-derived neurotrophic factor (BDNF) synthesis.
Quantitative Data Summary
The following table summarizes this compound dosages and their observed effects in cognitive studies conducted in mice. It is important to note that the efficacy of this compound can be influenced by the mouse strain and the specific cognitive domain being assessed.
| Dosage (mg/kg) | Administration Route | Mouse Strain | Key Cognitive Outcomes | Reference |
| 50 | Oral | C57BL/6J | No significant alteration in spatial learning, associative learning, motor learning, or anxiety-like behavior in healthy mice. | |
| 50 | Oral | Aged Rats (16-18 months) | Restored object recognition. | |
| 100 | Oral | C57BL/6J | No significant improvement in spatial learning, fear learning, or motor learning in healthy mice. | |
| 100 | Intraperitoneal | TARP γ-8 Knockout | Ameliorated hyperactivity, and deficits in recognition memory, short-term memory, and long-term memory. | |
| 10, 50, 100 | Intraperitoneal | Mice (unspecified) | Dose-dependently restored morphine antinociception and reduced opioid tolerance. |
Experimental Protocols
This compound Preparation and Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 10% 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) in saline)
-
Oral gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
-
Vortex mixer
-
Scale
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg or 100 mg/kg) and the weight of the mice.
-
Prepare the vehicle solution. For a 10% 2-HP-β-CD solution, dissolve 10g of 2-HP-β-CD in 100 mL of sterile saline.
-
Suspend the this compound powder in the vehicle. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
For oral administration, draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle. Gently restrain the mouse and administer the solution directly into the stomach.
-
For intraperitoneal (i.p.) injection, draw the calculated volume into a syringe. Inject the solution into the lower abdominal quadrant of the mouse.
-
Administer this compound or placebo 30 minutes prior to the commencement of behavioral testing to allow for optimal absorption and bioavailability.
Behavioral Assays for Cognitive Function
Materials:
-
Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
Submerged platform (10 cm in diameter), placed 1-2 cm below the water surface.
-
Visual cues placed around the pool.
-
Video tracking system.
Protocol:
-
Acquisition Phase (4-5 days):
-
Divide each day into 4 trials for each mouse.
-
Gently place the mouse into the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim and locate the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Sound-attenuating box.
-
Video camera.
-
Software to control stimulus presentation and record behavior.
Protocol:
-
Training Phase:
-
Place the mouse in the conditioning chamber and allow it to explore for a 3-minute habituation period.
-
Present an auditory cue (conditioned stimulus, CS; e.g., an 80 dB tone for 30 seconds).
-
During the final 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.7 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
-
Contextual Fear Test (24 hours after training):
-
Place the mouse back into the same conditioning chamber.
-
Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a 5-minute period. No CS or US is presented.
-
-
Cued Fear Test (48 hours after training):
-
Place the mouse in a novel context (different shape, color, and odor).
-
Allow for a 3-minute habituation period.
-
Present the auditory CS for 3 minutes.
-
Record the percentage of time spent freezing during the CS presentation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in mice.
Caption: Proposed signaling pathway of this compound's cognitive-enhancing effects.
Caption: A typical experimental workflow for evaluating this compound in mice.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective effects of this compound across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Aniracetam in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniracetam (N-anisoyl-2-pyrrolidinone) is a nootropic agent of the racetam class, known for its cognitive-enhancing properties. It is a subject of research for its potential therapeutic effects in conditions associated with cognitive decline. This compound is characterized by its poor aqueous solubility, which necessitates specific formulation strategies for consistent and accurate oral administration in preclinical studies involving rodent models.[1] This document provides a comprehensive protocol for the preparation and oral gavage administration of this compound to rats, summarizes relevant quantitative data, and illustrates the experimental workflow and associated signaling pathways.
Quantitative Data Summary
Recommended Dosages for Oral Administration in Rats
The following table summarizes dosages of this compound used in various studies involving rats. A dose of 50 mg/kg is frequently cited as effective.
| Dosage (mg/kg) | Administration Route | Observed Effect | Reference |
| 30 mg/kg | Oral | Partial recovery of choice accuracy and lever response in aged rats. | [2] |
| 50 mg/kg | Oral | Amelioration of scopolamine-induced amnesia. | [3] |
| 50 mg/kg | Oral | Reversal of learning and memory deficits in rats with experimentally induced cognitive impairment. | |
| 25, 50, 100 mg/kg | Oral | General range for clinical studies. | |
| 10, 50, 100 mg/kg | Intraperitoneal | Increased active avoidance responses and counteracted scopolamine-induced memory failure. | [4] |
Pharmacokinetic Parameters of this compound in Rats
This compound is rapidly metabolized and has low bioavailability when administered orally.[5]
| Parameter | Value (for 50 mg/kg oral dose) | Notes | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~20-30 minutes | This compound reaches peak plasma levels quickly after oral administration. | |
| Bioavailability | 8.6% - 11.4% | Oral bioavailability is notably low due to extensive first-pass metabolism. | |
| Metabolites | N-anisoyl-GABA, p-anisic acid (AA), 2-pyrrolidinone (PD) | The metabolites, particularly 2-pyrrolidinone, are more sustained in the brain than the parent compound. |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
Due to its low water solubility, this compound should be administered as a suspension. Sodium carboxymethyl cellulose (CMC-Na) is a suitable vehicle for creating a homogeneous suspension.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Distilled water
-
Weighing scale
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation (0.5% CMC-Na Solution):
-
Weigh 0.5 g of CMC-Na.
-
Heat approximately 80 mL of distilled water to 60-70°C.
-
Slowly add the CMC-Na to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and add distilled water to reach the final volume. Mix thoroughly.
-
-
This compound Suspension Preparation (Example: 10 mg/mL for a 50 mg/kg dose in a 250g rat):
-
Dose Calculation:
-
Dose (mg) = Animal Weight (kg) x Desired Dosage (mg/kg)
-
Example: 0.25 kg x 50 mg/kg = 12.5 mg
-
-
Volume Calculation:
-
Administration volume is typically between 5-10 mL/kg for rats.
-
Example (using 5 mL/kg): 0.25 kg x 5 mL/kg = 1.25 mL
-
-
Concentration Calculation:
-
Concentration (mg/mL) = Dose (mg) / Volume (mL)
-
Example: 12.5 mg / 1.25 mL = 10 mg/mL
-
-
Suspension Preparation:
-
Weigh the required amount of this compound powder. For better suspension, briefly triturate the powder with a mortar and pestle to ensure a fine consistency.
-
In a suitable container, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste.
-
Gradually add the remaining volume of the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-20 minutes to ensure a uniform and homogeneous suspension.
-
Always stir the suspension immediately before drawing each dose to ensure consistency.
-
-
Protocol for Oral Gavage Administration in Rats
This procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a ball tip for adult rats).
-
Syringe (1-3 mL, depending on the administration volume)
-
Prepared this compound suspension
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be immobilized.
-
Position the rat vertically, ensuring the head and body are aligned to create a straight path to the esophagus.
-
-
Measuring the Gavage Needle Insertion Depth:
-
Before the first administration for a group of similarly sized rats, measure the correct insertion depth. Place the gavage needle externally along the rat's body so that the tip is at the level of the last rib.
-
Mark the needle at the rat's snout. Do not insert the needle past this mark to avoid perforating the stomach.
-
-
Administration:
-
Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.
-
Gently insert the ball tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the pharynx.
-
The rat will instinctively swallow as the needle enters the esophagus. The needle should slide down smoothly without resistance. Never force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the suspension.
-
After administration, gently and smoothly withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.
-
Visualizations
Experimental Workflow
References
- 1. Designing a Formulation of the Nootropic Drug this compound Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Aniracetam Solutions for Intraperitoneal Injection in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aniracetam, a nootropic agent known for its cognitive-enhancing effects, is characterized by its poor aqueous solubility, presenting a significant challenge for parenteral administration in research settings.[1][2][3][4] This document provides detailed application notes and protocols for the preparation of this compound solutions suitable for intraperitoneal (IP) injection in animal models, ensuring consistent and reliable dosing for preclinical studies.
Data Presentation: this compound Solubility in Various Vehicles
The selection of an appropriate solvent system is critical for achieving the desired concentration and ensuring the stability and biocompatibility of the this compound solution for intraperitoneal injection. The following table summarizes quantitative data on the solubility of this compound in different solvent systems.
| Vehicle Composition | Achieved this compound Concentration | Notes | Source(s) |
| Water (pH 7.5) | 0.138 mg/mL | Baseline aqueous solubility. | [3] |
| Water with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 36.44 mg/mL | Significant solubility enhancement. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution suitable for in vivo use. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrin-based co-solvent system. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An oil-based vehicle. | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | High solubility, but typically used as a stock solution vehicle due to potential toxicity at high concentrations. | |
| Ethanol | 11 mg/mL |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for intraperitoneal injection. It is crucial to use sterile techniques and high-purity reagents to minimize the risk of infection and confounding experimental results.
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
This protocol is suitable for achieving a moderate concentration of this compound in a clear solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the required volume of DMSO to the this compound powder. This should constitute 10% of the final volume.
-
Vortex the mixture until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution.
-
Sequentially add PEG300 (40% of final volume) and Tween-80 (5% of final volume), mixing thoroughly after each addition.
-
Finally, add the sterile saline (45% of final volume) to the mixture and vortex until a clear, homogeneous solution is obtained.
-
Visually inspect the solution for any precipitates before use.
Protocol 2: Preparation of this compound Solution using Cyclodextrins
This protocol is ideal for achieving a higher aqueous concentration of this compound.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection or sterile saline
-
Sterile vials
-
Sterile syringes and needles
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the cyclodextrin solution. For example, to prepare a 20% SBE-β-CD solution, dissolve 20g of SBE-β-CD in 100mL of sterile saline.
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the prepared cyclodextrin solution to the this compound powder.
-
Stir the mixture vigorously using a magnetic stirrer or vortex mixer until the this compound is fully dissolved. This may take some time.
-
If preparing a stock in DMSO first (as per the table), dissolve this compound in 10% of the final volume of DMSO, then add 90% of the cyclodextrin solution.
-
Ensure the final solution is clear and free of any particulate matter.
Mandatory Visualizations
This compound Solution Preparation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Designing a Formulation of the Nootropic Drug this compound Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing a Formulation of the Nootropic Drug this compound Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing the Morris Water Maze to Assess Spatial Memory after Aniracetam Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniracetam, a nootropic agent of the racetam class, has garnered significant interest for its potential cognitive-enhancing effects. Its primary mechanism is believed to involve the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic plasticity and memory formation.[1] this compound is also thought to influence cholinergic, dopaminergic, and serotonergic neurotransmitter systems, all of which are implicated in cognitive processes.[1][2]
The Morris water maze (MWM) is a widely used and well-validated behavioral assay for evaluating hippocampus-dependent spatial learning and memory in rodents.[3] The test requires the animal to use distal visual cues to locate a submerged platform in a circular pool of opaque water. Its reliability and sensitivity make it an ideal tool for assessing the efficacy of nootropic compounds like this compound. This document provides detailed protocols for utilizing the MWM to investigate the effects of this compound on spatial memory.
Proposed Signaling Pathway of this compound in Spatial Memory
This compound is hypothesized to enhance spatial memory primarily through the modulation of glutamatergic neurotransmission. By acting as a positive allosteric modulator of AMPA receptors, it can potentiate synaptic responses, a fundamental process for learning and memory.
Caption: Proposed mechanism of this compound in enhancing spatial memory.
Experimental Design and Methods
Animals
Adult male C57BL/6J mice (8-10 weeks old) are commonly used for this type of study. Animals should be housed individually in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. All experiments should be conducted during the light phase.
This compound Administration
This compound can be administered orally (p.o.) via gavage. A common dose used in mice studies is 50 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle (e.g., 0.5% carboxymethylcellulose in saline). Treatment should be administered daily, 30-60 minutes prior to the MWM task.
Morris Water Maze Apparatus
The MWM consists of a circular pool (e.g., 120 cm in diameter and 50 cm high) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 22 ± 1°C. A circular platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool should be located in a room with various distal visual cues (e.g., posters, shelves).
Experimental Workflow
The experimental workflow is designed to assess both the acquisition of spatial memory and its retention.
Caption: Experimental workflow for the Morris water maze test.
Detailed Experimental Protocols
Habituation (Day 1)
-
Administer this compound (50 mg/kg, p.o.) or vehicle 30-60 minutes before the trial.
-
Gently place each mouse into the pool, facing the wall, at one of the four designated start locations (North, South, East, West).
-
Allow the mouse to swim freely for 60 seconds in the absence of the platform.
-
Remove the mouse from the water, dry it with a towel, and return it to its home cage.
Acquisition Training (Days 2-6)
-
Administer this compound or vehicle as described above.
-
For each trial, place the mouse into the pool at a different, quasi-randomly selected start location.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Conduct four trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
Probe Trial (Day 7)
-
Administer this compound or vehicle.
-
Remove the platform from the pool.
-
Place the mouse into the pool at a novel start location (e.g., opposite to the target quadrant).
-
Allow the mouse to swim for 60 seconds.
-
Record the swimming path using a video tracking system (e.g., Noldus EthoVision XT).
Visible Platform Test (Day 8)
-
Place the platform in a new quadrant for each of the four trials and mark it with a visible cue (e.g., a brightly colored flag).
-
This test serves as a control to rule out any visual or motor impairments that could confound the interpretation of the spatial learning data.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Acquisition Phase Data
| Treatment Group | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Escape Latency (s) | |||||
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Path Length (cm) | |||||
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Swim Speed (cm/s) | |||||
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data are presented as mean ± SEM. Statistical analysis can be performed using a two-way repeated measures ANOVA.
Table 2: Probe Trial Data
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| This compound (50 mg/kg) | Mean ± SEM | Mean ± SEM |
Data are presented as mean ± SEM. Statistical analysis can be performed using an independent samples t-test or Mann-Whitney U test.
Table 3: Visible Platform Test Data
| Treatment Group | Escape Latency (s) |
| Vehicle | Mean ± SEM |
| This compound (50 mg/kg) | Mean ± SEM |
Data are presented as mean ± SEM. Statistical analysis can be performed using an independent samples t-test.
Expected Results and Interpretation
If this compound enhances spatial memory, the this compound-treated group is expected to exhibit:
-
During Acquisition: A significantly shorter escape latency and path length to find the hidden platform across training days compared to the vehicle group. Swim speed should not differ significantly between groups, indicating that any observed effects are not due to motor alterations.
-
During the Probe Trial: A significantly greater percentage of time spent in the target quadrant and a higher number of platform location crossings compared to the vehicle group, demonstrating better memory retention.
-
During the Visible Platform Test: No significant difference in escape latency between the groups, confirming normal sensorimotor function.
It is important to note that some studies have found that this compound may not enhance cognitive performance in healthy, non-impaired animals. Therefore, the experimental design may also include a cognitive deficit model (e.g., scopolamine-induced amnesia) to better elucidate the potential therapeutic effects of this compound.
Conclusion
The Morris water maze is a robust and reliable tool for assessing the impact of this compound on spatial learning and memory. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to design and execute rigorous preclinical studies to evaluate the nootropic potential of this compound. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing our understanding of cognitive enhancers.
References
Application Notes and Protocols for In-Vivo Microdialysis to Measure Neurotransmitter Levels Post-Aniracetam Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniracetam, a nootropic agent of the racetam class, has been a subject of interest for its potential cognitive-enhancing effects. Its mechanism of action is multifaceted, involving the modulation of various neurotransmitter systems within the brain.[1] In-vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals, providing valuable insights into the pharmacodynamic effects of neuroactive compounds like this compound.[2]
These application notes provide a detailed protocol for utilizing in-vivo microdialysis to assess the impact of this compound on the extracellular levels of key neurotransmitters, including acetylcholine (ACh), dopamine (DA), serotonin (5-HT), and glutamate.
This compound's Mechanism of Action: A Multi-Target Approach
This compound is believed to exert its cognitive-enhancing effects through the modulation of several neurotransmitter systems:
-
Cholinergic System: this compound has been shown to increase the release of acetylcholine in the hippocampus, a brain region critical for memory formation.[3] This effect may be mediated by its metabolites, N-anisoyl-GABA and p-anisic acid, which have been found to facilitate central cholinergic neurotransmission.[4]
-
Glutamatergic System: As a primary excitatory neurotransmitter, glutamate plays a crucial role in synaptic plasticity. This compound enhances the activity of AMPA receptors, a subtype of glutamate receptors, leading to improved synaptic transmission. It has been observed to increase the extracellular levels of glutamate in the prefrontal cortex.
-
Dopaminergic and Serotonergic Systems: this compound has been found to increase the levels of dopamine and serotonin in brain regions such as the prefrontal cortex, basolateral amygdala, and dorsal hippocampus. This modulation of monoamines may contribute to its anxiolytic and mood-regulating properties. The release of DA and 5-HT is thought to be mediated by its major metabolite, N-anisoyl-GABA, which targets nicotinic acetylcholine (nACh) and NMDA receptors.
Experimental Protocols
This section outlines a comprehensive protocol for conducting in-vivo microdialysis experiments to measure neurotransmitter changes following this compound administration in a rat model.
I. Animal Model and Surgical Preparation
-
Species: Male Sprague-Dawley rats (250-300g) are a commonly used model. Stroke-prone spontaneously hypertensive rats (SHRSP) have also been utilized in studies investigating this compound's effects.
-
Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull above the target brain regions. Stereotaxic coordinates should be determined from a reliable rat brain atlas (e.g., Paxinos and Watson).
-
Prefrontal Cortex (PFC): AP +3.2 mm, ML ±0.8 mm, DV -4.0 mm from Bregma.
-
Dorsal Hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -3.0 mm from Bregma.
-
Striatum: AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm from Bregma.
-
-
Implant a guide cannula (26-gauge) just above the target region and secure it to the skull using dental cement and anchor screws.
-
Allow the animals to recover for at least 5-7 days post-surgery.
-
II. In-Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) through the guide cannula into the target brain region.
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to a pH of 7.4.
-
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes before sample collection to establish a stable baseline.
-
Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least 60 minutes (3-4 samples) to determine baseline neurotransmitter levels. Samples should be collected in vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent degradation of monoamines.
-
This compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired dose. A common dose used in rodent studies is 100 mg/kg.
-
Post-Administration Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours following drug administration.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then sectioned and stained to verify the correct placement of the microdialysis probe.
III. Neurotransmitter Analysis
-
Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and widely used method for the quantification of neurotransmitters in microdialysate samples.
-
Sample Preparation: Samples can typically be injected directly into the HPLC system with minimal preparation.
-
Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the different neurotransmitters. The mobile phase composition will vary depending on the specific neurotransmitters being analyzed but often consists of a phosphate or citrate buffer, an ion-pairing agent, and an organic modifier like methanol or acetonitrile.
-
Electrochemical Detection: An electrochemical detector is used to oxidize the neurotransmitters, generating an electrical signal that is proportional to their concentration. The working electrode potential should be optimized for the specific analytes of interest.
-
Quantification: Neurotransmitter concentrations in the dialysate are determined by comparing the peak areas of the samples to those of known standards. Results are often expressed as a percentage of the baseline concentration.
Data Presentation
The following tables summarize the expected quantitative changes in neurotransmitter levels in different brain regions following the administration of this compound, based on findings from preclinical studies.
Table 1: Effect of this compound on Acetylcholine Levels
| Brain Region | Animal Model | This compound Dose | Route of Administration | Change in ACh Levels | Reference |
| Hippocampus | Rat | 100 mg/kg | i.p. | ~63% increase | |
| Hippocampus | Rat | 100 mg/kg | p.o. | ~58% increase | |
| Prefrontal Cortex | SHRSP | 50 mg/kg (repeated) | p.o. | Significant increase | |
| Dorsal Hippocampus | SHRSP | 50 mg/kg (repeated) | p.o. | Significant increase |
Table 2: Effect of this compound on Dopamine and Serotonin Levels
| Brain Region | Animal Model | This compound Dose | Route of Administration | Change in DA Levels | Change in 5-HT Levels | Reference |
| Prefrontal Cortex | SHRSP | Not Specified | Not Specified | Increased | Increased | |
| Basolateral Amygdala | SHRSP | Not Specified | Not Specified | Increased | Increased | |
| Dorsal Hippocampus | SHRSP | Not Specified | Not Specified | Increased | Increased |
Table 3: Effect of this compound on Glutamate Levels
| Brain Region | Animal Model | This compound Dose | Route of Administration | Change in Glutamate Levels | Reference |
| Prefrontal Cortex | SHRSP | 100 mg/kg | p.o. | Significant increase | |
| Hippocampus (Normal) | Gerbil | 100 mg/kg | p.o. | Enhanced release |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted mechanism of action.
Caption: In-vivo microdialysis experimental workflow.
References
Application Notes and Protocols for Electrophysiological Recording of Synaptic Plasticity Following Aniracetam Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniracetam, a nootropic agent of the racetam class, has garnered significant interest for its potential to modulate cognitive function. Its primary mechanism of action involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission and synaptic plasticity in the central nervous system.[1][2] These application notes provide detailed protocols for investigating the effects of this compound on synaptic plasticity, specifically long-term potentiation (LTP), using electrophysiological recordings in ex vivo hippocampal slices. The provided methodologies and data summaries are intended to guide researchers in pharmacology, neuroscience, and drug development in characterizing the synaptic effects of this compound and similar compounds.
This compound enhances glutamatergic neurotransmission and has been shown to facilitate the formation of LTP in the hippocampus.[3] The compound acts by binding to a site on the AMPA receptor complex distinct from the glutamate binding site, which in turn slows the receptor's deactivation and desensitization.[2] This leads to an increased influx of cations upon glutamate binding, thereby potentiating excitatory postsynaptic potentials (EPSPs).
Data Presentation
The following tables summarize the reported effects of this compound on synaptic transmission and plasticity. Due to the variability in experimental preparations and reporting standards across studies, the data is presented to reflect the qualitative and semi-quantitative findings available in the literature.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Parameter | Effect of this compound | Reported Concentration(s) | Key Observations |
| fEPSP Slope/Amplitude | Increase | Dosage-dependent | This compound reversibly enhances basal synaptic transmission.[4] |
| EPSC Amplitude | Increase | 5 mM | This compound increases the amplitude of excitatory postsynaptic currents. |
| EPSC Decay Time | Prolongation | Not specified | This compound slows the decay of fast excitatory synaptic currents. |
Table 2: Interaction of this compound with Long-Term Potentiation (LTP)
| Condition | Effect of this compound | Key Observations |
| Pre-LTP Induction | Potentiation of fEPSP | This compound facilitates the induction of LTP. |
| Post-LTP Induction | Reduced Potentiation | The potentiating effect of this compound on fEPSP amplitude is diminished on synapses already expressing LTP. |
| LTP Magnitude | No significant change in maximum amplitude | While facilitating LTP, this compound does not appear to increase the maximal level of potentiation achievable. |
Table 3: Effect of this compound on Paired-Pulse Facilitation (PPF)
| Parameter | Effect of this compound | Key Observations |
| Paired-Pulse Ratio (PPR) | Modulation of Paired-Pulse Depression (PPD) | This compound has been shown to modulate paired-pulse depression, suggesting an influence on presynaptic mechanisms or receptor desensitization kinetics. The effect on PPF is not consistently reported in a quantitative manner. |
Experimental Protocols
The following are detailed protocols for the preparation of hippocampal slices and the electrophysiological recording of synaptic plasticity in the presence of this compound.
Protocol 1: Acute Hippocampal Slice Preparation
Materials:
-
Adult Sprague-Dawley rats (4-6 weeks old)
-
Sucrose-based cutting solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 50 sucrose.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.4 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose.
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Incubation chamber
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, carbogen-saturated sucrose-based cutting solution.
-
Isolate the hippocampi from both hemispheres.
-
Mount one hippocampus onto the vibratome stage, submerged in the ice-cold cutting solution.
-
Cut transverse hippocampal slices at a thickness of 350-400 µm.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 34°C for 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (25°C) in carbogenated aCSF for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and LTP Induction
Materials:
-
Prepared hippocampal slices
-
Submersion recording chamber
-
Perfusion system
-
Micromanipulators
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in aCSF)
Procedure:
-
Transfer a single slice to the submersion recording chamber continuously perfused with carbogenated aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 34°C.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.1 ms pulse width every 20 seconds) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-50% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
To apply this compound, switch the perfusion to aCSF containing the desired concentration of the drug. Allow at least 20 minutes for the drug to equilibrate and observe its effect on baseline synaptic transmission.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 pulses at 100 Hz.
-
Following LTP induction, continue to record fEPSPs for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Data analysis typically involves measuring the initial slope of the fEPSP as an index of synaptic strength. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's signaling pathway in enhancing synaptic plasticity.
Caption: Experimental workflow for studying this compound's effect on LTP.
References
- 1. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of this compound at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 4. Effects of intrahippocampal this compound treatment on Y-maze avoidance learning performance and behavioral long-term potentiation in dentate gyrus in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Aniracetam in Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Aniracetam is a nootropic agent of the racetam class, known for its potential cognitive-enhancing effects. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment, a robust and reliable analytical method for the quantification of this compound in biological matrices such as plasma is essential. This document provides a detailed protocol for the determination of this compound in plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, based on established methodologies.
Principle
The method employs RP-HPLC to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase, and a mobile phase consisting of a buffered organic solvent mixture allows for the efficient elution of the analyte. Plasma samples are first treated to remove proteins, typically through precipitation with an organic solvent. The resulting supernatant is then injected into the HPLC system. This compound is detected by its UV absorbance, and its concentration is determined by comparing the peak area to a standard curve generated from samples with known concentrations.
Experimental Protocol
Materials and Instrumentation
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ortho-phosphoric acid or Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
-
-
Chromatographic Column:
Preparation of Solutions
-
Mobile Phase Preparation (Example):
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL. Store at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 5, 10, 20, 40, 60, 80 µg/mL).[1]
-
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system for analysis.
HPLC Operating Conditions
The following table summarizes a typical set of HPLC conditions for this compound analysis.
| Parameter | Condition |
| Column | Agilent ODS C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Methanol : 0.01 M KH₂PO₄ buffer (pH 3.0) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Retention Time (Approx.) | ~7.0 minutes |
Data Analysis and Method Validation
Calibration Curve
A calibration curve is constructed by plotting the peak area of this compound against the corresponding known concentrations of the prepared standards. The linearity of the method is assessed by the correlation coefficient (r²) of the curve, which should ideally be ≥ 0.999. The concentration of this compound in unknown samples is calculated using the regression equation derived from this curve.
Summary of Method Validation Parameters
The performance of the HPLC method for this compound quantification is validated to ensure its reliability. The following table summarizes key validation parameters reported in the literature.
| Validation Parameter | Typical Value |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Mean Recovery) | ~100.1% |
| Precision (RSD%) | Intraday: < 1.2%; Interday: < 5.3% |
| Limit of Detection (LOD) | 2.0 ng/mL |
| Limit of Quantification (LOQ) | Typically the lowest point on the calibration curve (e.g., 5 µg/mL) |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for this compound quantification in plasma.
Protein Precipitation Protocol Diagram
Caption: Step-by-step process for plasma protein precipitation.
References
Application Notes and Protocols: Investigating the Effects of Aniracetam on Long-Term Potentiation in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The hippocampus is a critical brain region for memory formation, and in vitro hippocampal slice preparations provide a robust model system for studying the molecular and cellular basis of LTP. Aniracetam, a nootropic agent of the racetam class, has been shown to modulate synaptic plasticity and enhance cognitive function. These application notes provide a detailed overview and experimental protocols for studying the effects of this compound on LTP in hippocampal slices.
This compound primarily acts as a positive modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component in excitatory synaptic transmission.[1][2][3] It is believed to enhance cognitive functions by reducing the desensitization of AMPA receptors, thereby prolonging synaptic currents.[4][5] Studies have shown that this compound can augment LTP in the hippocampal CA3 and CA1 regions. This document outlines the methodologies to investigate these effects, presents key quantitative data from published studies, and visualizes the proposed signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound on synaptic transmission and LTP in hippocampal slices.
Table 1: Effect of this compound on Basal Synaptic Transmission
| Parameter Measured | Brain Region | This compound Concentration | Observed Effect | Reference |
| fEPSP Amplitude | CA1 | Not Specified | Smaller percentage increase in potentiated vs. control inputs | |
| fEPSP Decay Time | CA1 | Not Specified | Increased effect on decay time constant after LTP induction | |
| Glutamate-evoked Currents | Hippocampal Cells | Not Specified | Enhancement of currents | |
| AMPA-evoked [3H]NA release | Hippocampal Slices | High micromolar | Weak enhancement | |
| NMDA-evoked [3H]NA release | Hippocampal Slices | Nanomolar (EC50 ≤0.1 µM) | Attenuation of kynurenate antagonism |
Table 2: Modulation of Long-Term Potentiation (LTP) by this compound
| Brain Region | This compound Concentration | LTP Induction Protocol | Effect on LTP | Reference |
| CA3 | 10⁻⁸ M and 10⁻⁷ M | Tetanic Stimulation | Significantly augmented LTP of population spikes | |
| CA3 | 10⁻⁶ M | Tetanic Stimulation | No significant effect on LTP | |
| CA1 | Not Specified | Not Specified | Reached maximal LTP induction more quickly | |
| Mossy Fibre | Not Specified | Not Specified | Facilitated induction, but smaller magnitude of potentiation |
Experimental Protocols
The following are detailed protocols for the preparation of hippocampal slices and the induction and recording of LTP, with specific steps for the application of this compound.
Protocol 1: Acute Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a young adult rat or guinea pig (e.g., Sprague-Dawley rat, 50-100g) with an appropriate anesthetic (e.g., isoflurane) followed by decapitation, in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (see composition below).
-
-
Slicing:
-
Isolate the hippocampus and mount it on the stage of a vibrating microtome (vibratome).
-
Cut transverse slices (typically 300-400 µm thick) in the ice-cold, oxygenated cutting solution.
-
-
Incubation and Recovery:
-
Transfer the slices to an interface or submerged-style holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Allow the slices to recover for at least 1 hour at room temperature (or 30-32°C for the first 30 minutes, then room temperature) before recording.
-
-
Solutions:
-
Cutting Solution (example): Sucrose-based solution to improve cell viability. Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 D-glucose, 7 MgCl₂, 0.5 CaCl₂.
-
Artificial Cerebrospinal Fluid (aCSF) (example): Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 D-glucose, 1 MgCl₂, 2 CaCl₂. The solution should be continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.
-
Protocol 2: Electrophysiological Recording and LTP Induction
-
Slice Placement:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at a constant temperature (e.g., 30-32°C).
-
-
Electrode Placement:
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway to stimulate presynaptic fibers.
-
Place a recording electrode (a glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.1 ms duration) every 20-30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes before any experimental manipulation.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF (e.g., 10⁻⁸ M to 10⁻⁶ M).
-
Switch the perfusion to the this compound-containing aCSF. The timing of application will depend on the experimental question:
-
To study effects on LTP induction: Apply this compound for a period (e.g., 20-30 minutes) before LTP induction.
-
To study effects on established LTP: Apply this compound after LTP has been successfully induced and has stabilized.
-
-
-
LTP Induction:
-
A common protocol is high-frequency stimulation (HFS), for example:
-
One or more trains of 100 pulses at 100 Hz.
-
Theta burst stimulation (TBS), which mimics endogenous hippocampal rhythms.
-
-
Ensure the stimulation intensity is the same as that used for baseline recordings.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation.
-
The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for this compound's modulation of LTP.
Caption: Experimental workflow for an LTP study with this compound.
Discussion and Conclusion
The study of this compound's effects on LTP in hippocampal slices offers valuable insights into its potential as a cognitive enhancer. The primary mechanism appears to be the positive modulation of AMPA receptors, which leads to a reduction in their desensitization. This action prolongs the synaptic response to glutamate, which can facilitate the induction of LTP. Furthermore, evidence suggests that this compound may also engage other signaling pathways, including the modulation of metabotropic glutamate receptors and an increase in Brain-Derived Neurotrophic Factor (BDNF), both of which are implicated in synaptic plasticity.
The provided protocols serve as a comprehensive guide for researchers aiming to investigate these phenomena. The quantitative data presented highlights the concentration-dependent effects of this compound and its complex interaction with both basal synaptic transmission and potentiated synapses. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for designing and executing these experiments. By employing these standardized methods, researchers can contribute to a deeper understanding of the molecular mechanisms underlying the nootropic effects of this compound and its potential therapeutic applications in conditions associated with cognitive deficits.
References
- 1. Receptor changes and LTP: an analysis using this compound, a drug that reversibly modifies glutamate (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective effects of this compound across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Aniracetam Solubility Solutions for In-Vivo Research: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aniracetam in in-vivo experimental settings.
Solubility Troubleshooting Guide
Low aqueous solubility is a primary limiting factor in the application of this compound for in-vivo research, impacting its bioavailability.[1][2][3] This guide offers solutions to common solubility issues.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous solutions. | This compound is a poorly water-soluble compound.[1] | Utilize co-solvents, cyclodextrins, or lipid-based vehicles. For oral administration, suspension in a vehicle like 0.72% sucrose and 3% gelatin can be used.[4] |
| Precipitation occurs after initial dissolution when adding to an aqueous buffer. | The initial solvent is not miscible with the final aqueous solution, or the final concentration exceeds the solubility limit in the mixed solvent system. | Prepare the solution by sequentially adding solvents, ensuring the solution is clear before adding the next component. Consider using a formulation with a higher concentration of solubilizing agents like PEG300 or cyclodextrins. |
| Inconsistent results in animal studies. | Poor and variable oral bioavailability due to low solubility. | Improve solubility to ensure more consistent absorption. Parenteral administration of a solubilized formulation can bypass issues of oral absorption. Taking this compound with a source of fat may also increase bioavailability. |
| Difficulty achieving a high enough concentration for dosing. | The chosen solvent system is not effective enough for the desired dose. | Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase solubility by over 800% to 36.44 mg/mL. Alternatively, a co-solvent system with DMSO, PEG300, and Tween-80 can be used. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems commonly used for in-vivo research.
| Solvent System | Achieved Solubility | Notes | Reference |
| Water (H₂O) | ~0.33 mg/mL (requires sonication) | Very low aqueous solubility. | |
| DMSO | ≥ 100 mg/mL | High solubility, but typically used as a primary solvent in a co-solvent system due to potential toxicity at high concentrations. | |
| Ethanol | 5.5 - 11 mg/mL | Moderate solubility. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common co-solvent system for in-vivo administration. | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Sulfobutylether-β-cyclodextrin (SBE-β-CD) enhances aqueous solubility. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based vehicle suitable for oral administration. | |
| 50% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | 36.44 mg/mL | Significant (819%) increase in aqueous solubility, suitable for parenteral dosing. |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in-vivo research.
Protocol 1: Co-Solvent Formulation for Injection
This protocol is adapted from formulations used for achieving a clear solution for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final desired volume of DMSO to the this compound powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
Add 40% of the final desired volume of PEG300 to the solution. Mix thoroughly until the solution is clear.
-
Add 5% of the final desired volume of Tween-80. Mix until the solution is homogenous.
-
Add the remaining 45% of the final volume with saline. Mix until a clear solution is obtained.
Protocol 2: Cyclodextrin-Based Formulation for Enhanced Aqueous Solubility
This protocol is based on a study that significantly increased this compound's solubility using HP-β-CD.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
Procedure:
-
Prepare a 50% (w/v) solution of HP-β-CD in purified water.
-
Add this compound powder to the HP-β-CD solution to achieve the desired final concentration (up to 36.44 mg/mL).
-
Stir the mixture at room temperature until the this compound is completely dissolved. Gentle heating and sonication can be used to facilitate dissolution.
Visualizing Experimental Workflows and Signaling Pathways
This compound Solubility Enhancement Workflow
This diagram illustrates the decision-making process for selecting a suitable solvent system to improve this compound's solubility for in-vivo studies.
This compound's Proposed Signaling Pathway
This compound is known to act as a positive allosteric modulator of AMPA receptors, which is a key aspect of its nootropic effects.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in-vivo studies?
A1: The "best" solvent depends on the route of administration and the desired concentration. For high aqueous solubility suitable for parenteral injection, a 50% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective, achieving concentrations up to 36.44 mg/mL. For a reliable co-solvent system, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common choice.
Q2: Can I use only DMSO to dissolve this compound for animal studies?
A2: While this compound is highly soluble in DMSO, using 100% DMSO for in-vivo administration is generally not recommended due to potential toxicity. It is best used as a primary solvent at a low concentration (e.g., 10%) within a co-solvent system.
Q3: Is heating or sonication necessary to dissolve this compound?
A3: Gentle heating and sonication can facilitate the dissolution of this compound, especially in viscous solutions or when trying to achieve higher concentrations. However, care should be taken to avoid degradation of the compound at high temperatures.
Q4: How should I prepare this compound for oral administration in rodents?
A4: For oral administration, you can create a suspension. One method is to mix this compound with corn oil. Another approach used in studies is to administer it in a mixture of 0.72% sucrose and 3% gelatin matrix to ensure consumption.
Q5: My this compound solution is not clear. Can I still use it?
A5: For parenteral (e.g., intravenous, intraperitoneal) administration, it is critical to use a completely clear, sterile-filtered solution to avoid embolism and ensure accurate dosing. If the solution is cloudy or contains precipitate, it should not be injected. For oral gavage, a homogenous suspension is acceptable, but ensure it is well-mixed before each administration to provide a consistent dose.
Q6: How does the pH of the solution affect this compound's solubility?
A6: The aqueous solubility of this compound is low and not significantly affected by pH in the physiological range (pH 1.2 to 7.5). Therefore, pH adjustment is not a primary strategy for improving its solubility.
References
- 1. Designing a Formulation of the Nootropic Drug this compound Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing a Formulation of the Nootropic Drug this compound Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Aniracetam dosage for enhancing cognitive function without side effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Aniracetam dosage to enhance cognitive function while minimizing side effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in preclinical models?
A1: In rodent models, a common starting oral dosage is 50 mg/kg per day.[1][2] However, dosages in clinical studies have ranged from 25 to 100 mg/kg on average.[2] It is crucial to titrate the dosage based on the specific animal model and experimental goals.
Q2: What is a typical human equivalent dose for cognitive enhancement?
A2: While this compound is not approved by the FDA in the United States, it is used in some European countries.[2] Typical dosages in human studies for cognitive impairment range from 1,000 mg to 1,500 mg per day, often divided into two doses of 750 mg.[3]
Q3: How should this compound be administered for optimal absorption?
A3: this compound is fat-soluble. For improved bioavailability, it should be administered with a source of healthy fats, such as with food.
Q4: What are the primary mechanisms of action for this compound?
A4: this compound's cognitive-enhancing effects are multifaceted. It primarily modulates the glutamatergic system by enhancing the activity of AMPA receptors, which is crucial for synaptic plasticity, learning, and memory. It also influences the cholinergic, dopaminergic, and serotonergic systems.
Q5: What are the most commonly reported side effects?
A5: Common side effects are generally mild and can include headaches, nausea, anxiety, irritability, and insomnia. These effects are often dose-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Headaches | Acetylcholine Depletion: this compound's modulation of the cholinergic system may increase acetylcholine turnover, leading to headaches if choline stores are insufficient. | - Co-administer a choline source: Supplementation with a choline precursor like Alpha-GPC or Citicoline is often recommended. - Dosage Adjustment: Reduce the this compound dosage to determine if headaches subside. |
| Gastrointestinal Discomfort (Nausea, Diarrhea) | Direct Irritation or Individual Sensitivity: Can occur, especially when taken on an empty stomach. | - Administer with food: Taking this compound with a meal containing healthy fats can aid absorption and reduce GI irritation. - Start with a lower dose: Gradually increase the dosage to allow the system to adapt. |
| Anxiety, Irritability, or Jitteriness | Stimulating Properties: this compound can have stimulating effects that may be too pronounced for some individuals, potentially due to its influence on dopamine and serotonin levels. | - Dosage and Timing Adjustment: Lower the dosage and avoid administration late in the day. - Combination with anxiolytics: In a research setting, co-administration with a calming agent like L-Theanine could be explored. |
| Insomnia or Disrupted Sleep | Stimulating Effects: Similar to anxiety, the stimulating properties can interfere with sleep patterns, especially with evening administration. | - Morning Administration: Administer the final dose of the day no later than the early afternoon. |
| Lack of Efficacy | Insufficient Dosage or Individual Variation: The cognitive-enhancing effects can be subtle and may not be apparent at lower dosages or in all subjects. Healthy Subjects: Some studies suggest this compound's effects are more pronounced in subjects with pre-existing cognitive impairment. | - Gradual Dosage Increase: Carefully increase the dosage while monitoring for side effects. - Ensure Proper Administration: Confirm administration with a fat source to optimize absorption. - Subject Selection: Consider the baseline cognitive function of the experimental subjects. |
Quantitative Data Summary
| Parameter | Dosage | Population | Observed Effect | Reference |
| Cognitive Enhancement | 1500 mg/day | Elderly patients with cognitive impairment | Significantly more effective than placebo at 4 and 6 months. | |
| Cognitive Function | 1000-1500 mg/day | Patients with senile dementia of the Alzheimer's type | Common therapeutic dose. | |
| Focus and Learning | 750 mg twice daily | Children with attention issues | Found to support focus without significant side effects. | |
| Animal Model (Oral) | 50 mg/kg | Mice | A dose repeatedly demonstrated to be effective in some experimental models. | |
| Animal Model (Range) | 30-100 mg/kg (p.o.) | Rats (SHRSP) | Dose-dependent enhancement of dopamine and serotonin release. |
Experimental Protocols
Rodent Model of Cognitive Enhancement
This protocol is a generalized example based on methodologies from preclinical studies.
-
Animal Model: Male C57BL/6J mice, aged 3-6 months.
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle mice daily for 5 days to reduce stress.
-
Grouping: Randomly assign mice to a control group and an this compound group.
-
Dosage Preparation:
-
This compound Group: Prepare a 50 mg/kg dose of this compound. To enhance palatability and ensure oral consumption, mix the dose in a gelatin matrix containing sucrose.
-
Control Group: Prepare a placebo gelatin matrix with sucrose but without this compound.
-
-
Administration:
-
Administer the prepared gelatin orally one hour before behavioral testing each day.
-
Allow 30 minutes for consumption and a subsequent 30-minute rest period.
-
Verify consumption of the gelatin by the experimenter.
-
-
Behavioral Testing: Conduct cognitive and behavioral tests within a three-hour therapeutic window following administration. Examples of tests include:
-
Morris Water Maze for spatial learning and memory.
-
Elevated Plus Maze for anxiety.
-
Rotarod test for motor coordination and learning.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., t-tests, ANOVA) to compare the performance of the this compound and control groups.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways influenced by this compound and a typical experimental workflow.
References
The importance of a choline source when using Aniracetam to prevent headaches
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Aniracetam, with a specific focus on the importance of a choline source to prevent headaches. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a nootropic agent that modulates multiple neurotransmitter systems. Its primary mechanism is believed to involve the potentiation of glutamatergic neurotransmission through positive modulation of AMPA receptors.[1] Additionally, this compound influences the cholinergic system by enhancing the release of acetylcholine (ACh) in key brain regions like the hippocampus and prefrontal cortex.[1][2] This modulation of both glutamatergic and cholinergic pathways is thought to underlie its cognitive-enhancing effects.[3]
Q2: Why are headaches a common side effect when using this compound?
A2: Headaches are one of the most frequently reported side effects of this compound use.[4] The leading hypothesis is that this compound's enhancement of cholinergic activity increases the demand for acetylcholine. This heightened demand can lead to a depletion of choline, the essential precursor for acetylcholine synthesis. When the brain's choline reserves are insufficient to meet this demand, it may result in headaches.
Q3: What is the role of a choline source in preventing this compound-induced headaches?
A3: Supplementing with a choline source provides the necessary raw material for the synthesis of acetylcholine. By ensuring an adequate supply of choline, researchers can support the increased rate of acetylcholine turnover associated with this compound administration, thereby mitigating the risk of depletion-related headaches. Commonly used choline supplements in this context include Alpha-GPC and CDP-Choline (Citicoline).
Q4: Are there other potential side effects associated with this compound?
A4: While generally considered well-tolerated in clinical trials, other potential side effects besides headaches have been reported. These can include anxiety, irritability, insomnia, nausea, and gastrointestinal discomfort. These effects are often mild and may resolve as the body adapts to the compound.
Troubleshooting Guide: Headache Prevention and Management
This guide provides a systematic approach to preventing and managing headaches during experiments involving this compound.
Proactive Headache Prevention
1. Co-administration with a Choline Source: The most critical step in preventing this compound-induced headaches is the concurrent use of a high-quality choline supplement.
2. Dosage Titration: Start with the lowest effective dose of this compound and titrate upwards gradually. This allows for the assessment of individual tolerance and minimizes the risk of adverse effects.
3. Dietary Choline Intake: Ensure adequate dietary intake of choline-rich foods, such as eggs, liver, and soybeans, as a foundational measure.
Reactive Headache Management
If a headache occurs during an experiment, consider the following steps:
1. Administer a Choline Source: If not already co-administered, providing a source of choline, such as Alpha-GPC, may alleviate the headache. Some anecdotal reports suggest that fast-absorbing forms of choline can provide relief within a short timeframe.
2. Reduce this compound Dosage: Lowering the dose of this compound can decrease the demand on the cholinergic system and may resolve the headache.
3. Ensure Adequate Hydration: Dehydration can be a contributing factor to headaches. Ensure subjects are well-hydrated.
4. Discontinue Use: If headaches persist or are severe, discontinuation of this compound is recommended.
Quantitative Data: Dosage and Ratios
The following tables summarize commonly cited dosages and co-administration ratios for this compound and choline sources based on available literature and expert recommendations. It is crucial to note that optimal dosages can vary based on the experimental model and individual factors.
Table 1: this compound Dosage Recommendations
| Application | Dosage Range | Frequency | Notes |
| General Cognitive Enhancement | 750 - 1500 mg/day | Divided into 2-3 doses | Fat-soluble; should be administered with a fat source to enhance absorption. |
| ADHD (Investigational) | 750 mg | Twice daily | Based on a review of non-pharmacological treatments. |
Table 2: Choline Source Co-administration Ratios for Headache Prevention
| Choline Source | This compound to Choline Ratio (by weight) | Example Dosage |
| Alpha-GPC | Varies; anecdotal evidence suggests a wide range. | 750 mg this compound with 150-300 mg Alpha-GPC |
| CDP-Choline (Citicoline) | 4:1 | 1000 mg this compound with 250 mg CDP-Choline |
Table 3: General Dosage Ranges for Choline Supplements
| Choline Source | Typical Daily Dosage Range |
| Alpha-GPC | 300 - 1200 mg |
| CDP-Choline (Citicoline) | 250 - 500 mg |
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound research are often proprietary. However, the following summarizes the methodologies cited in relevant studies.
Protocol Summary: In Vivo Microdialysis for Acetylcholine Measurement
Objective: To measure extracellular acetylcholine levels in specific brain regions of a living animal model following this compound administration.
Methodology Overview:
-
Animal Model: Typically rats or mice.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF). To prevent the rapid degradation of acetylcholine by acetylcholinesterase, a cholinesterase inhibitor is often included in the perfusate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals.
-
This compound Administration: this compound is administered (e.g., orally or intraperitoneally) at the desired dose.
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Protocol Summary: Assessment of Cognitive Enhancement in Animal Models
Objective: To evaluate the effects of this compound on learning and memory.
Methodology Overview:
-
Animal Model: Commonly used models include mice and rats.
-
This compound Administration: this compound is typically administered orally at a specific time point before behavioral testing.
-
Behavioral Paradigms: A battery of standardized tests is used to assess different aspects of cognition:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
Fear Conditioning: To measure associative learning and memory.
-
-
Data Analysis: Performance metrics (e.g., latency to find a platform, time spent exploring a novel object, freezing behavior) are recorded and statistically analyzed to compare the this compound-treated group with a control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's effect on the cholinergic system and headache prevention.
References
- 1. This compound: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ro 13-5057) in the treatment of senile dementia of Alzheimer type (SDAT): results of a placebo controlled multicentre clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. mentalhealthdaily.com [mentalhealthdaily.com]
Technical Support Center: Aniracetam Efficacy in Neurologically Healthy Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Aniracetam in neurologically healthy animal models.
Frequently Asked Questions (FAQs)
Q1: We are not observing any cognitive enhancement with this compound in our healthy wild-type mice. Is this a common finding?
A1: Yes, this is a frequently reported outcome. Several studies using neurologically healthy animal models, including mice and pigeons, have failed to demonstrate significant cognitive enhancement with this compound.[1][2][3][4][5] The prevailing hypothesis is that this compound's cognitive-enhancing effects are more robust in subjects with pre-existing cognitive deficits.
Q2: What are the potential reasons for the lack of this compound efficacy in our healthy animal models?
A2: Several factors could contribute to the observed lack of efficacy:
-
Dosage: this compound may exhibit a U-shaped dose-response curve, where both low and high doses are ineffective. Finding the optimal therapeutic window is crucial.
-
Route of Administration: Oral administration, while mimicking human consumption, results in low bioavailability due to extensive first-pass metabolism. This can lead to insufficient concentrations of the parent compound reaching the brain.
-
Pharmacokinetics: this compound has a short half-life and is rapidly metabolized. The timing of administration relative to behavioral testing is therefore critical.
-
Animal Model and Strain: The cognitive baseline of the animal model may influence the outcome. Some studies suggest that this compound may only show effects in animals that are inherently poor performers in specific cognitive tasks.
-
Behavioral Assay Sensitivity: The chosen behavioral tasks may not be sensitive enough to detect subtle cognitive changes in healthy animals.
Q3: What is the proposed mechanism of action for this compound?
A3: this compound's mechanism is thought to be multifaceted. It is a positive allosteric modulator of AMPA receptors, which are crucial for synaptic plasticity. It is also believed to influence cholinergic, dopaminergic, and serotonergic neurotransmitter systems and may promote the synthesis of Brain-Derived Neurotrophic Factor (BDNF).
Q4: Are there any conflicting reports where this compound did show efficacy in healthy animals?
A4: Yes, some studies have reported positive effects. For instance, improved performance on active avoidance and radial arm maze tasks has been observed in healthy rats. These discrepancies highlight the sensitivity of this compound's effects to experimental parameters.
Troubleshooting Guide
If you are not observing the expected cognitive-enhancing effects of this compound in your experiments with neurologically healthy animals, consider the following troubleshooting steps:
| Issue | Recommended Action |
| Sub-optimal Dosage | Perform a dose-response study to identify the optimal therapeutic window. Doses between 50 mg/kg and 100 mg/kg have been commonly used in rodent studies. Be aware of the potential for a U-shaped dose-response curve. |
| Poor Bioavailability | Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism. If oral administration is necessary, ensure the vehicle is appropriate for the fat-soluble nature of this compound. |
| Incorrect Timing of Administration | This compound has a short half-life, with peak plasma concentrations often observed within 30 minutes of oral administration in rats. Adjust the time between drug administration and behavioral testing accordingly. A 30 to 60-minute window is often used. |
| Animal Model Selection | If possible, consider using an animal strain known to have a lower baseline performance on the selected cognitive task. |
| Behavioral Assay Insensitivity | Ensure your behavioral paradigms are sufficiently challenging to reveal cognitive enhancement. Consider tasks that are highly dependent on the neural circuits targeted by this compound, such as those involving the hippocampus and prefrontal cortex. |
| Metabolite Activity | Be aware that some of this compound's metabolites, such as 2-pyrrolidinone, may be biologically active and contribute to its effects. The pharmacokinetic profile of these metabolites may differ from the parent compound. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating this compound in animal models.
Table 1: this compound Administration and Efficacy in Healthy Rodent Models
| Animal Model | Dosage (mg/kg) | Route of Administration | Time Before Testing | Behavioral Task | Outcome |
| C57BL/6J Mice | 50 | Oral | 1 hour | Morris Water Maze, Fear Conditioning, Rotarod | No significant effect |
| C57BL/6J Mice | 100 | Oral | 30 minutes | Fear Conditioning, Novel Object Recognition, Rotarod | No significant effect |
| Rats | 50 | Oral | Not specified | Active Avoidance | Improved performance |
| Rats | 400, 800 | Not specified | Not specified | Radial Arm Maze | Improved performance |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~20-30 minutes | Oral (50 mg/kg) | |
| Bioavailability | 8.6% - 11.4% | Oral | |
| Half-life (t1/2) | 1.7 - 2.1 hours | Oral |
Experimental Protocols
Protocol 1: Assessment of Spatial Learning and Memory in Mice using the Morris Water Maze (based on Elston et al., 2014)
-
Apparatus: A circular pool (122 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acclimation: Handle mice for 5 consecutive days before the experiment.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle orally 1 hour before testing.
-
Training:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the mouse in the pool facing the wall from one of four predetermined starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform, gently guide it to the platform and allow it to remain for 15 seconds.
-
Record the latency to find the platform and the path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 2: Assessment of Motor Learning in Mice using the Accelerating Rotarod (based on Elston et al., 2014)
-
Apparatus: A rotating rod that gradually accelerates.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle orally 1 hour before testing.
-
Testing:
-
Place the mouse on the rotarod at a constant low speed.
-
Gradually accelerate the rod from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall from the rod.
-
Conduct multiple trials (e.g., 8 trials) with an inter-trial interval.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's modulation of the AMPA receptor signaling pathway.
References
- 1. This compound Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 3. Oral this compound treatment in C57BL/6J mice without pre-existing cognitive dysfunction reveals no changes in learning, memory, anxiety or stereotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Placebo Effects in Aniracetam Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting behavioral studies on Aniracetam. The focus is on effectively controlling for placebo effects to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. Why is controlling for the placebo effect particularly critical in this compound research? | The placebo effect can be significant in studies of cognitive enhancers, or nootropics, where subjective endpoints and participant expectations play a large role.[1][2] Many of the purported benefits of this compound, such as improved memory and reduced anxiety, are susceptible to placebo responses.[3][4] Furthermore, studies in healthy animal models have often shown no significant difference between this compound and placebo groups, highlighting the need for rigorous placebo control to isolate any true pharmacological effects.[3] |
| 2. What are the essential components of a robust placebo control in an this compound study? | A robust placebo control should be part of a double-blind, randomized controlled trial (RCT) design. The placebo must be indistinguishable from the active this compound treatment in appearance, taste, smell, and administration route. Randomization ensures that participant characteristics are evenly distributed between groups, and double-blinding prevents bias from either the participants or the researchers. |
| 3. What are the known side effects of this compound that could lead to unblinding? | While generally well-tolerated, this compound can cause side effects such as jitteriness, irritability, insomnia, headaches, and nausea. If these effects are noticeable to participants or researchers, it could compromise the blinding of the study. |
| 4. How can I assess whether the blinding in my study was successful? | At the end of the trial, you can administer a "blinding index" questionnaire. This typically asks participants to guess which treatment they received (this compound, placebo, or "don't know"). A successful blinding would be indicated by a high number of "don't know" responses or a guess rate that is not significantly different from chance. |
| 5. What are some common pitfalls in designing placebo-controlled nootropic studies? | Common pitfalls include: inadequate matching of the placebo to the active drug, unintentional unblinding due to side effects, and high participant expectation bias. The choice of behavioral assays is also critical; they must be sensitive enough to detect the specific cognitive domains targeted by this compound. |
Troubleshooting Guides
Issue 1: Designing an effective placebo for this compound
Problem: You need to create a placebo that is indistinguishable from the this compound being tested, particularly for oral administration.
Solution:
-
For Animal Studies (Oral Gavage/Voluntary Consumption): A commonly used placebo is a mixture of 0.72% sucrose and 3.00% gelatin in a matrix, which mimics the delivery vehicle for this compound. The sucrose helps to ensure consumption.
-
For Human Studies (Capsules):
-
Appearance: Use identical, opaque capsules for both the this compound and the placebo.
-
Filler: The placebo capsule should be filled with an inert substance like microcrystalline cellulose or lactose.
-
Weight and Density: Ensure the placebo capsules have the same weight and density as the this compound capsules to prevent identification through handling.
-
-
For Human Studies (Powder/Liquid):
-
Taste and Smell: this compound has a distinct taste. It is crucial to match this in the placebo. This can be achieved by using a bittering agent, such as quinine, in the placebo formulation. Sensory analysis by a trained panel can help in matching the flavor profile.
-
Solubility and Appearance: The placebo should have similar solubility and visual appearance when mixed with any liquid for administration.
-
Experimental Protocol: Preparation of Taste-Matched Placebo Capsules (Human Studies)
-
Active Arm Preparation: Encapsulate the desired dose of this compound in opaque capsules of a specific size and color.
-
Placebo Arm Preparation:
-
Fill identical opaque capsules with an inert filler (e.g., microcrystalline cellulose).
-
If this compound has a discernible taste that could be detected upon accidental opening or burping, a small amount of a bittering agent (e.g., a safe, approved food-grade bitterant) can be added to the placebo filler to mimic this.
-
Ensure the final weight of the placebo capsule is identical to the active capsule.
-
-
Quality Control: A small, blinded panel can be used to assess the indistinguishability of the active and placebo capsules in terms of appearance, weight, and, if applicable, taste and smell.
Issue 2: High variability in behavioral outcome measures
Problem: Your data shows high variability within both the this compound and placebo groups, making it difficult to detect a statistically significant difference.
Solution:
-
Standardize Testing Procedures: Ensure that all behavioral tests are administered at the same time of day and under identical environmental conditions (e.g., lighting, noise levels) to minimize external sources of variation.
-
Acclimatize Subjects: For animal studies, handle the animals for several days before the experiment begins to reduce stress-induced variability. For human studies, ensure participants are familiar and comfortable with the testing environment and procedures.
-
Control for Expectation Bias: The instructions given to human participants can significantly influence their performance. Use neutral language and avoid suggesting that the substance they are taking will enhance their cognitive abilities.
-
Increase Sample Size: A larger sample size can help to reduce the impact of individual variability on the overall results.
Data Presentation
The following tables summarize quantitative data from placebo-controlled behavioral studies of this compound in animal models. Note the consistent lack of statistically significant differences in healthy subjects.
Table 1: Effects of this compound on Anxiety-Related Behaviors in Mice
| Behavioral Test | Measure | This compound Group (Mean ± SEM) | Placebo Group (Mean ± SEM) | p-value |
| Open Field Test | Time in Center (s) | Not specified | Not specified | p = 0.23 |
| Total Distance Moved (cm) | Not specified | Not specified | p = 0.3 | |
| Elevated Plus Maze | Time in Open Arms (s) | Not specified | Not specified | p = 0.66 |
Table 2: Effects of this compound on Motor Learning and Repetitive Behavior in Mice
| Behavioral Test | Measure | This compound Group (Mean ± SEM) | Placebo Group (Mean ± SEM) | p-value |
| Accelerating Rotorod | Time on Rod (s) over 8 trials | No significant difference | No significant difference | p = 0.75 |
| Marble Burying | % Marbles Buried (50%) | Not specified | Not specified | p = 0.24 |
| % Marbles Buried (75%) | Not specified | Not specified | p = 0.57 | |
| % Marbles Buried (100%) | Not specified | Not specified | p = 0.86 |
Table 3: Effects of this compound on Learning and Memory in Mice
| Behavioral Test | Measure | This compound Group (Mean ± SEM) | Placebo Group (Mean ± SEM) | p-value |
| Morris Water Maze | Distance to Platform (cm) | No significant difference | No significant difference | p = 0.35 |
| Latency to Platform (s) | No significant difference | No significant difference | p = 0.28 | |
| Fear Conditioning | Freezing (%) during tone | No significant difference | No significant difference | p = 0.77 |
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Double-blind, placebo-controlled experimental workflow.
References
- 1. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 2. This compound tested in chronic psychosyndrome after long-term exposure to organic solvents. A randomized, double-blind, placebo-controlled cross-over study with neuropsychological tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. This compound Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
Troubleshooting inconsistent results in Aniracetam cognitive research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Aniracetam cognitive research.
Troubleshooting Guide: Inconsistent Cognitive Enhancement Effects
Question: My study is showing no significant cognitive enhancement with this compound. What are the potential reasons for this?
Answer: Inconsistent findings with this compound are frequently reported in the literature. Several factors can contribute to a lack of statistically significant results. Consider the following troubleshooting steps:
1. Subject Population:
-
Cognitively Impaired vs. Healthy Subjects: this compound has more consistently demonstrated positive effects in animal models with cognitive deficits (e.g., age-related decline, scopolamine-induced amnesia) than in healthy, unimpaired subjects.[1][2][3] Studies on healthy animals often report no significant improvement in cognitive performance.[1][3]
-
Animal Strain: The genetic background of the animal model can influence behavioral and pharmacological responses. For instance, this compound improved contextual fear conditioning in the DBA/2J mouse strain, which is known to be a poorer performer in spatial learning, but not in the C57BL/6 strain.
2. Dosing and Administration:
-
Dose-Response Relationship: this compound may exhibit a U-shaped dose-response curve. Both excessively high and low doses may be ineffective. One study found that 50 mg/kg of this compound restored object recognition in aged rats, while 25 mg/kg and 100 mg/kg doses were ineffective.
-
Route of Administration and Bioavailability: this compound has low aqueous solubility and poor oral bioavailability due to extensive first-pass metabolism. This can lead to highly variable plasma concentrations.
-
Vehicle Solution: Due to its lipophilic nature, consider using a lipid-based vehicle, such as coconut or olive oil, to potentially enhance oral absorption.
-
Parenteral Administration: For more consistent systemic exposure, consider parenteral routes of administration, although this may require formulation with solubilizing agents like 2-hydroxypropyl-β-cyclodextrin.
-
-
Timing of Administration: The timing of drug administration relative to behavioral testing is critical. Peak plasma concentrations of this compound after oral administration in rats are reached within approximately 20-30 minutes, followed by a rapid decline. However, its metabolites have a longer half-life and may contribute to its effects.
3. Experimental Design:
-
Behavioral Assay Sensitivity: The choice of cognitive task is crucial. Some tasks may not be sensitive enough to detect subtle cognitive changes in healthy animals. Consider a battery of tests assessing different cognitive domains (e.g., spatial memory, working memory, recognition memory).
-
Control Groups: Ensure the inclusion of appropriate control groups, including a vehicle-only group, to isolate the effects of this compound from the vehicle and the experimental procedures.
4. Compound Quality:
-
Purity and Impurities: The purity of the this compound used is paramount. Impurities from synthesis or degradation can affect biological activity and lead to inconsistent results. Common process-related impurities include unreacted starting materials like 4-methoxybenzoyl chloride and GABA, while degradation impurities can include 4-methoxybenzoic acid and N-anisoyl-GABA. It is advisable to verify the purity of your compound using methods like HPLC.
Frequently Asked Questions (FAQs)
Pharmacology & Mechanism of Action
-
Q1: What is the established mechanism of action for this compound?
-
A1: this compound has a multifaceted mechanism of action and is not fully understood. It is known to be a positive allosteric modulator of AMPA-type glutamate receptors, which are crucial for synaptic plasticity. It also influences cholinergic transmission and may increase the release of acetylcholine in the hippocampus. Additionally, it has been shown to modulate dopaminergic and serotonergic systems and may have neuroprotective effects by increasing the production of brain-derived neurotrophic factor (BDNF).
-
Experimental Design & Protocols
-
Q2: What is a typical oral dosage range for this compound in rodent studies?
-
A2: Dosages in rodent studies typically range from 25 to 100 mg/kg. However, a dose of 50 mg/kg is frequently cited in studies demonstrating positive effects in cognitively impaired models. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
-
Q3: How should I prepare this compound for oral administration?
-
A3: Due to its low water solubility, this compound should be suspended in a suitable vehicle. A common approach is to use a mixture of 0.72% sucrose and 3.00% gelatin. For potentially improved bioavailability, suspension in a lipid-based vehicle like coconut oil or olive oil can be considered.
-
-
Q4: When should I administer this compound relative to behavioral testing?
-
A4: Given its rapid absorption and metabolism, administering this compound 20-30 minutes before testing is a common practice to coincide with peak plasma concentrations of the parent compound. However, since its metabolites are also active, a longer pre-treatment time may also be effective.
-
Troubleshooting & Inconsistent Results
-
Q5: Why do some studies show this compound is effective while others do not?
-
A5: The most significant factor appears to be the cognitive status of the subjects. This compound is more likely to show a restorative effect in subjects with pre-existing cognitive deficits. In healthy subjects with optimal cognitive function, a "ceiling effect" may be observed, where there is little room for improvement, leading to non-significant results. Other contributing factors include differences in dosage, route of administration, and the specific cognitive tasks employed.
-
-
Q6: Could the quality of my this compound be affecting my results?
-
A6: Absolutely. The presence of impurities can significantly impact the outcome of your study. It is crucial to use high-purity this compound and, if possible, obtain a certificate of analysis from the supplier. Common impurities can arise from the synthesis process or degradation.
-
Data Presentation
Table 1: Summary of this compound Effects in Pre-clinical Studies with Cognitive Impairment Models
| Study Focus | Animal Model | Dosage | Cognitive Task | Key Findings | Reference |
| Scopolamine-induced Amnesia | Rat | 50 mg/kg (oral) | Passive Avoidance | This compound significantly ameliorated amnesia, with 53% of treated rats showing correct responding compared to 9% in the vehicle group. | |
| Scopolamine-induced Amnesia | Rat | 100 mg/kg (oral) | Passive Avoidance | Prevented scopolamine-induced amnesia and attenuated the decrease in hippocampal acetylcholine. | |
| Age-related Cognitive Decline | Rat | 50 mg/kg (oral) | Object Recognition | Restored object recognition in aging rats. |
Table 2: Summary of this compound Effects in Pre-clinical Studies with Healthy Subjects
| Study Focus | Animal Model | Dosage | Cognitive Task | Key Findings | Reference |
| Cognitive Enhancement | C57BL/6J Mice | 50 mg/kg (oral) | Morris Water Maze, Fear Conditioning, Rotarod | No significant difference in learning and memory between this compound and placebo groups. | |
| Working Memory | Pigeons | 100 & 200 mg/kg (oral/IM) | Delayed Matching-to-Sample | No effect on memory performance or response latency. | |
| Cognitive & Affective Behavior | C57BL/6J Mice | 100 mg/kg (oral) | Novel Object Recognition, Fear Conditioning | No enhancement in learning compared to controls. |
Experimental Protocols
1. Passive Avoidance Task
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial: Place the animal in the light compartment. After a brief habituation period (e.g., 60 seconds), open the guillotine door. When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.4-1.6 mA for 2 seconds).
-
Drug Administration: Administer this compound or vehicle at the specified time relative to the acquisition trial (e.g., immediately after).
-
Retention Trial: 24 hours after the acquisition trial, place the animal back in the light compartment and open the door. Record the latency to enter the dark compartment (step-through latency). An increased latency is interpreted as improved memory of the aversive stimulus.
-
-
Key Parameters: Step-through latency in the retention trial.
2. Novel Object Recognition Test
-
Apparatus: An open field arena. A set of identical objects for the familiarization phase and a novel object for the test phase.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period (e.g., 20 minutes) on the day before the test.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore them for a set duration (e.g., 10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specified delay (e.g., 1 hour).
-
Test Phase (T2): Replace one of the familiar objects with a novel object and allow the animal to explore for a set duration (e.g., 10 minutes).
-
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. This compound Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound does not improve working memory in neurologically healthy pigeons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
Aniracetam & Metabolites: Technical Support Center for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Aniracetam. A critical aspect of studying this nootropic agent is understanding the significant pharmacological contributions of its primary metabolites: N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone. Due to rapid first-pass metabolism, the in vivo effects of this compound are largely mediated by these bioactive compounds.[1] This guide will help you navigate the complexities of this compound's metabolic profile to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and their relative abundance?
A1: Following oral administration, this compound is rapidly and extensively metabolized. The three primary metabolites are:
-
N-anisoyl-GABA (ABA): The major metabolite, accounting for 70-80% of the administered dose.[1]
-
p-Anisic acid (AA): A significant metabolite, making up 20-30% of the dose.[1]
-
2-Pyrrolidinone (PD): Another key metabolite.[1]
Q2: Are the metabolites of this compound pharmacologically active?
A2: Yes, extensive research indicates that the metabolites of this compound are not only active but may be responsible for a significant portion of its observed nootropic and anxiolytic effects.[1] For instance, N-anisoyl-GABA and 2-pyrrolidinone have demonstrated antidepressant-like effects in animal models, similar to the parent compound. N-anisoyl-GABA is also suggested to be more influential than this compound itself in increasing acetylcholine release.
Q3: How do the pharmacokinetic profiles of this compound and its metabolites differ?
A3: this compound has a very short elimination half-life of about 0.5 hours and low bioavailability (around 8.6-11.4% in rats) due to rapid metabolism. In contrast, its metabolites have distinct pharmacokinetic characteristics. For example, plasma concentrations of N-anisoyl-GABA are found to be in the mg/L range, while the parent drug is in the µg/L range. Furthermore, 2-pyrrolidinone exhibits more sustained levels in the brain compared to this compound and p-anisic acid.
Q4: Can I use this compound directly in in vitro studies and expect to see its full range of effects?
A4: It is crucial to consider the metabolic profile. Applying this compound directly to in vitro systems (e.g., cell cultures, brain slices) will primarily reveal the effects of the parent compound. However, this does not replicate the in vivo situation where the biological effects are largely driven by its metabolites. To obtain a more physiologically relevant understanding, it is advisable to also test the primary metabolites, N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone, in your in vitro assays.
Q5: What are the known mechanisms of action for this compound and its metabolites?
A5: The parent drug, this compound, is known to positively modulate AMPA receptors. Its metabolites also exhibit significant biological activity. N-anisoyl-GABA and p-anisic acid may contribute to the stimulatory effects. N-anisoyl-GABA is also implicated in enhancing the release of dopamine and serotonin. 2-Pyrrolidinone has been shown to induce a long-term enhancement in AMPA receptor responses through a CaMKII pathway. p-Anisic acid possesses antioxidant, anti-inflammatory, and anxiolytic properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in in vivo studies. | High variability in first-pass metabolism between individual animals. The observed effects may be due to the metabolites rather than the parent compound. | 1. Measure plasma and brain concentrations of this compound and its primary metabolites (N-anisoyl-GABA, p-anisic acid, 2-pyrrolidinone) to correlate with behavioral or physiological outcomes. 2. Consider direct administration of the key active metabolites in separate experimental groups to delineate their specific contributions. |
| Discrepancy between in vitro and in vivo findings. | In vitro experiments using only this compound do not account for the significant pharmacological activity of its metabolites, which are abundant in vivo. | 1. In your in vitro protocols, include parallel experiments with N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone at physiologically relevant concentrations. 2. Compare the effects of the parent drug and its metabolites to understand the complete pharmacological picture. |
| Difficulty in detecting this compound in plasma or brain tissue. | This compound is rapidly metabolized and cleared from the system. | 1. Optimize your sample collection time points to capture the short window of this compound's presence. 2. Focus on quantifying the more abundant and persistent metabolites, particularly N-anisoyl-GABA, as markers of this compound administration and metabolism. |
| Observed anxiolytic effects are stronger than expected based on this compound's known receptor affinities. | The anxiolytic properties may be partially mediated by the metabolite p-anisic acid, which has independent anti-anxiety effects. | 1. Investigate the anxiolytic effects of p-anisic acid alone in your experimental model. 2. Correlate the plasma and brain levels of p-anisic acid with the observed anxiolytic outcomes in this compound-treated subjects. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Compound | Parameter | Value | Species | Administration | Reference |
| This compound | Elimination Half-Life | ~0.5 hours | Human | Oral | |
| This compound | Bioavailability | 8.6 - 11.4% | Rat | Oral | |
| This compound | Plasma Concentration | 5 - 15 µg/L | Human | Oral | |
| N-anisoyl-GABA | Plasma Concentration | 5 - 15 mg/L | Human | Oral | |
| 2-Pyrrolidinone | AUCbrain/AUCplasma | 53 - 55% | Rat | IV | |
| This compound | AUCbrain/AUCplasma | 2.4 - 3.2% | Rat | IV | |
| p-Anisic acid | AUCbrain/AUCplasma | 3.9 - 4.2% | Rat | IV |
Table 2: Relative Abundance of this compound Metabolites
| Metabolite | Relative Abundance | Reference |
| N-anisoyl-GABA | 70 - 80% | |
| p-Anisic acid & 2-Pyrrolidinone | 20 - 30% |
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Plasma
This protocol provides a general framework for the analysis of this compound and its primary metabolites in plasma samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
- Thaw plasma samples on ice.
- Perform protein precipitation by adding a threefold volume of ice-cold methanol or acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for analysis.
2. HPLC/LC-MS/MS Analysis:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed for separation.
- Detection:
- For HPLC with UV detection, monitor at a wavelength of approximately 280 nm.
- For LC-MS/MS, use electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for each analyte for enhanced selectivity and sensitivity.
- Quantification: Generate a standard curve using known concentrations of this compound, N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone to quantify the analytes in the plasma samples.
Visualizations
References
Aniracetam Technical Support Center: Navigating the U-shaped Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering the U-shaped dose-response curve (also known as a biphasic or hormetic response) in experiments involving Aniracetam. This phenomenon, where lower and higher doses produce weaker effects than an optimal mid-range dose, can lead to inconsistent and difficult-to-interpret results. This guide offers troubleshooting advice and frequently asked questions to help you account for and navigate this characteristic of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a U-shaped dose-response curve and why is it relevant for this compound?
Q2: What evidence is there for this compound's U-shaped dose-response curve?
Several preclinical studies suggest a U-shaped or bell-shaped dose-response for this compound's cognitive-enhancing effects. For instance, in a study on object recognition in aged rats, a 50 mg/kg oral dose of this compound restored object recognition, whereas lower (25 mg/kg) and higher (100 mg/kg) doses were ineffective[1][2]. Similarly, improvements in passive avoidance tasks have been observed with oral doses ranging from 10-100 mg/kg, with the dose-response curve often described as bell-shaped[3].
Q3: How does this compound's dose affect different neurotransmitter systems?
This compound's influence on neurotransmitter systems is dose-dependent, which likely contributes to its U-shaped response curve.
-
Cholinergic System: One study found that this compound at a 100 mg/kg oral dose increased acetylcholine (ACh) release in the hippocampus of rats, while doses of 50 mg/kg and 300 mg/kg were ineffective.
-
Dopaminergic and Serotonergic Systems: Systemic administration of this compound in rats has been shown to enhance dopamine (DA) and serotonin (5-HT) release in the prefrontal cortex, basolateral amygdala, and dorsal hippocampus in a dose-dependent manner, with effects noted at 30 and/or 100 mg/kg[4].
Q4: What are the proposed mechanisms behind this compound's U-shaped dose-response?
The exact mechanisms are not fully elucidated, but are thought to involve a complex interplay of its effects on multiple receptor systems.
-
AMPA Receptor Modulation: this compound is a positive allosteric modulator of AMPA receptors, meaning it enhances their function. At optimal doses, this enhances synaptic plasticity and cognitive function. However, at higher doses, it's hypothesized that excessive AMPA receptor activation could lead to receptor desensitization or other compensatory mechanisms that diminish the net positive effect[5].
-
Receptor Downregulation: High concentrations of a drug can sometimes lead to the downregulation of its target receptors as the system attempts to maintain homeostasis. This could explain why the beneficial effects of this compound may decrease at higher doses.
-
Metabolite Effects: this compound is rapidly metabolized into several compounds, including N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone. These metabolites are pharmacologically active and contribute to this compound's overall effect, potentially with their own dose-response curves that interact to create a complex overall U-shaped response.
Troubleshooting Guide
Issue: Inconsistent or null results in our this compound experiments.
This is a common issue and can often be attributed to the U-shaped dose-response curve. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Verify Your Dosing Regimen
-
Recommendation: Conduct a dose-ranging study. If you are observing no effect, it is possible your dose is either too low or too high. A typical dose-ranging study for rodents might include 10, 25, 50, and 100 mg/kg.
-
Rationale: As evidenced by the object recognition task data, the optimal dose may lie within a narrow window. Without a dose-ranging study, you risk missing the therapeutic window entirely.
To assist in designing your experiments, the following tables summarize quantitative data from preclinical studies.
Table 1: this compound Dose-Response in Cognitive Tasks
| Experimental Model | Species | Dose(s) (Oral) | Outcome | Source |
| Object Recognition | Aged Rats | 25 mg/kg | Ineffective | |
| 50 mg/kg | Effective | |||
| 100 mg/kg | Ineffective | |||
| Passive Avoidance | Rats | 10-100 mg/kg | Effective (Bell-shaped curve) | |
| Passive Avoidance (Scopolamine-induced amnesia) | Rats | 50 mg/kg | Effective (Lowest effective dose) |
Table 2: this compound Dose-Dependent Effects on Neurotransmitters
| Neurotransmitter | Brain Region | Species | Dose(s) (Oral) | Effect | Source |
| Acetylcholine | Hippocampus | Rat | 50 mg/kg | Ineffective | |
| 100 mg/kg | Increased Release | ||||
| 300 mg/kg | Ineffective | ||||
| Dopamine & Serotonin | Prefrontal Cortex, Basolateral Amygdala, Dorsal Hippocampus | Rat | 30 and/or 100 mg/kg | Enhanced Release |
Step 2: Review Your Experimental Protocol
-
Recommendation: Ensure your protocol is optimized for detecting the effects of this compound. Pay close attention to the timing of administration, the behavioral paradigm, and the animal model.
-
Rationale: this compound has a short half-life and is rapidly metabolized. The timing of behavioral testing relative to drug administration is crucial. For example, peak plasma concentrations after oral administration in rats are observed within 20-30 minutes.
Step 3: Consider the Animal Model
-
Recommendation: The effects of this compound can vary between different species and even strains of animals. Be aware of the characteristics of your chosen model.
-
Rationale: Some studies have shown that this compound may be more effective in models of cognitive impairment (e.g., aged animals or those with chemically-induced deficits) than in healthy, young animals.
Detailed Experimental Protocols
Morris Water Maze for Assessing Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (approx. 1.5-2 m diameter) filled with water made opaque with non-toxic paint or milk powder.
-
Submerged platform (hidden 1-2 cm below the water surface).
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
Procedure:
-
Habituation (Day 0): Allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Acquisition Phase (Days 1-4):
-
Four trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random starting positions (N, S, E, W).
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Elevated Plus Maze for Assessing Anxiolytic Effects
Objective: To assess anxiety-like behavior.
Materials:
-
Plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Video tracking system and software.
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the trial.
-
Trial:
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5-10 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Visualizing the Mechanisms and Workflows
Signaling Pathways of this compound
The following diagram illustrates the proposed signaling pathways through which this compound exerts its effects, highlighting the key molecular targets that may contribute to its U-shaped dose-response curve.
Caption: Proposed signaling pathways of this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
This diagram outlines a logical workflow for troubleshooting experiments where the expected effects of this compound are not observed.
Caption: Troubleshooting workflow for this compound experiments.
Logical Relationship of the U-shaped Dose-Response
This diagram illustrates the theoretical relationship between this compound dose and its effects, leading to the observed U-shaped curve.
Caption: Logical model of this compound's U-shaped dose-response.
References
- 1. This compound Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound does not improve working memory in neurologically healthy pigeons | PLOS One [journals.plos.org]
- 3. Effects of the novel compound this compound (Ro 13-5057) upon impaired learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific activation of dopamine and serotonin transmission by this compound in the mesocorticolimbic pathway of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing variability in animal responses to Aniracetam treatment
Welcome to the Technical Support Center for researchers utilizing Aniracetam in animal studies. This resource is designed to help you manage and understand the inherent variability in animal responses to this compound treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the consistency and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of the glutamate receptor crucial for synaptic plasticity.[1] By binding to AMPA receptors, this compound slows down the receptor's desensitization and deactivation, enhancing glutamatergic neurotransmission, which is fundamental for learning and memory.[1] Additionally, it influences cholinergic, dopaminergic, and serotonergic systems and has been shown to increase the release of acetylcholine in the hippocampus.[1]
Q2: Why am I observing significant variability in cognitive enhancement between my test subjects?
A2: Variability is a common challenge in this compound studies and can be attributed to several key factors:
-
Baseline Cognitive State: There is substantial evidence that this compound is most effective in subjects with pre-existing cognitive deficits.[1][2] Healthy animals with no cognitive impairment may show little to no improvement, a critical factor to consider in your experimental design.
-
Genetic Strain: Different animal strains exhibit varied responses. For instance, DBA/2J mice, which are known to be poorer performers in spatial learning tasks, show significant cognitive improvement with this compound, whereas the more robust C57BL/6 strain often does not.
-
Dosage: this compound can exhibit a U-shaped (biphasic) dose-response curve. This means that both low and high doses may be ineffective, while an intermediate dose produces the desired effect. It is crucial to perform a dose-response study to identify the optimal concentration for your specific model and behavioral assay.
-
Pharmacokinetics: this compound is rapidly metabolized, and its parent form has low bioavailability. Its metabolites, however, such as p-anisic acid (AA) and 2-pyrrolidinone (PD), are more persistent in the brain and may contribute significantly to the observed effects. This rapid metabolism can lead to variations in exposure and response.
Q3: What is the recommended dosage range for rodent studies?
A3: The effective dosage of this compound is highly dependent on the animal model, strain, and the specific cognitive task being assessed. Most studies in rats and mice use a range of 10 mg/kg to 100 mg/kg administered via intraperitoneal (i.p.) injection or oral gavage. However, as noted, a 50 mg/kg oral dose was found to be effective in restoring object recognition in aged rats, while 25 mg/kg and 100 mg/kg were not, highlighting the importance of dose optimization.
Q4: How do age and sex of the animals impact the effects of this compound?
A4: Age is a significant factor. This compound has shown efficacy in reversing cognitive deficits in aged animals. For example, a 50 mg/kg dose restored object recognition in 16- to 18-month-old rats. Sex can also influence pharmacokinetics; one study noted that the half-life of this compound in rats was slightly longer in males (2.1 h) than in females (1.7 h), which could lead to different behavioral outcomes.
Troubleshooting Guides
Problem: High variability or no significant effect observed in behavioral tests.
This guide provides a logical workflow to identify and address common sources of experimental variability.
Data Presentation
Table 1: Dose-Response and Strain-Dependent Effects of this compound
Data compiled from studies in rodents. Effects are often task-specific.
| Dose (Oral/IP) | Animal Model | Behavioral Task | Observed Effect | Citation(s) |
| 25 mg/kg | Aged Rats (16-18 mo) | Novel Object Recognition | No significant restoration of recognition memory. | |
| 50 mg/kg | Aged Rats (16-18 mo) | Novel Object Recognition | Significant restoration of recognition memory. | |
| 100 mg/kg | Aged Rats (16-18 mo) | Novel Object Recognition | No significant restoration of recognition memory. | |
| 50 mg/kg | Healthy C57BL/6J Mice | Morris Water Maze, Fear Conditioning | No significant improvement in learning or memory. | |
| 100 mg/kg | Healthy C57BL/6J Mice | Fear Conditioning | No significant improvement in contextual memory. | |
| 100 mg/kg | DBA/2J Mice | Fear Conditioning | Significantly improved contextual learning. | |
| 50 mg/kg | Adult Rats (Scopolamine-induced amnesia) | Passive Avoidance | Significantly counteracted memory failure. |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
This compound is metabolized rapidly; its metabolites have a longer presence.
| Parameter | This compound | Metabolite (p-Anisic Acid) | Metabolite (2-Pyrrolidinone) | Citation(s) |
| Time to Peak (Cmax) | ~20-30 minutes | Sustained levels | Sustained levels | |
| Bioavailability | Very low (8.6% - 11.4%) | N/A | N/A | |
| Half-life (t½) | ~1.7 - 2.1 hours | Longer persistence | Higher and more sustained brain levels than parent drug | |
| Brain Penetration | Low (AUCbrain/AUCplasma: 2.4-3.2%) | Low (AUCbrain/AUCplasma: 3.9-4.2%) | High (AUCbrain/AUCplasma: 53-55%) |
Experimental Protocols & Visualizations
This compound's Proposed Signaling Pathway
This compound potentiates AMPA receptor activity, leading to increased Ca2+ influx upon strong stimulation. This influx activates downstream kinases like CaMKII, which phosphorylates existing AMPA receptors and promotes the insertion of new receptors into the postsynaptic membrane, a key mechanism for Long-Term Potentiation (LTP) and memory formation.
Protocol 1: Oral Gavage Administration in Mice
This protocol ensures consistent and safe oral administration of this compound.
Materials:
-
This compound suspension (vehicle: e.g., 0.5% carboxymethylcellulose).
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a rounded tip for adult mice).
-
1 mL syringe.
-
Animal scale.
Procedure:
-
Preparation: Weigh the mouse to calculate the precise dosing volume. Do not exceed 10 mL/kg body weight. Gently draw the calculated volume of the this compound suspension into the syringe.
-
Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. You may mark this depth on the needle with a non-toxic marker.
-
Restraint: Gently restrain the mouse by scruffing the loose skin over its shoulders and neck with your non-dominant hand. The head should be immobilized and slightly extended to create a straight line from the mouth to the esophagus.
-
Insertion: Insert the gavage needle into the diastema (the gap behind the incisors). Gently advance the needle along the roof of the mouth toward the back of the throat. The animal should swallow as the tube enters the esophagus.
-
Advancement: The needle should advance smoothly without resistance. If you feel any resistance, withdraw immediately and restart. Forcing the needle can cause perforation of the esophagus or entry into the trachea.
-
Administration: Once the needle is inserted to the predetermined depth, depress the syringe plunger slowly and steadily to administer the solution.
-
Withdrawal: After administration, slowly withdraw the needle along the same path of insertion.
-
Monitoring: Return the mouse to its home cage and monitor it for any signs of distress, such as difficulty breathing.
Protocol 2: Morris Water Maze (MWM) for Spatial Memory
This protocol outlines a standard MWM procedure to assess the effects of this compound on spatial learning and memory.
References
Validation & Comparative
Aniracetam's Cognitive-Enhancing Potential in Alzheimer's Disease Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Aniracetam's efficacy in preclinical Alzheimer's disease (AD) models against other nootropic agents and standard-of-care treatments. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.
This compound, a synthetic nootropic compound of the racetam class, has been investigated for its potential to mitigate cognitive decline in neurodegenerative disorders such as Alzheimer's disease.[1] Preclinical evidence suggests that this compound may offer neuroprotective benefits by modulating glutamatergic and cholinergic neurotransmission, systems critically involved in learning and memory.[1][2] Its proposed mechanism of action centers on the enhancement of neurotrophic signaling and the non-amyloidogenic processing of amyloid-β precursor protein (AβPP), offering a distinct approach compared to existing therapies.[3][4]
Unraveling the Mechanism: How this compound May Counteract Alzheimer's Pathology
This compound is hypothesized to exert its cognitive-enhancing effects in Alzheimer's disease through a dual mechanism that ultimately reduces the production of amyloid-β (Aβ) peptides, a hallmark of AD. This is achieved by promoting the activity of α-secretase, an enzyme that cleaves AβPP in a non-amyloidogenic pathway, thus preventing the formation of toxic Aβ plaques. Two primary pathways are proposed to mediate this effect:
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound has been shown to increase the expression of BDNF, a crucial neurotrophin for neuronal survival, synaptogenesis, and cognitive function. Elevated BDNF levels are associated with enhanced α-secretase activity, thereby shifting AβPP processing towards the neuroprotective, non-amyloidogenic pathway.
-
Positive Modulation of Metabotropic Glutamate Receptors (mGluRs): this compound positively modulates mGluRs, which play a significant role in synaptic plasticity and neuronal excitability. Activation of specific mGluRs can also stimulate α-secretase activity, contributing to the reduction of Aβ production.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mGluR [label="Metabotropic Glutamate\nReceptors (mGluRs)", fillcolor="#FBBC05", fontcolor="#202124"]; BDNF [label="Brain-Derived Neurotrophic\nFactor (BDNF) Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; alpha_secretase [label="α-secretase Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abeta_PP [label="Amyloid-β Precursor\nProtein (AβPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; sAPPalpha [label="Soluble AβPPα\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Abeta [label="Amyloid-β (Aβ)\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plaques [label="Aβ Plaques", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cognitive_Enhancement [label="Cognitive Enhancement", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> mGluR [label=" positively modulates", fontcolor="#5F6368"]; this compound -> BDNF [label=" increases", fontcolor="#5F6368"]; mGluR -> alpha_secretase [label=" increases", fontcolor="#5F6368"]; BDNF -> alpha_secretase [label=" increases", fontcolor="#5F6368"]; Abeta_PP -> sAPPalpha [label=" cleaved by α-secretase", fontcolor="#5F6368"]; Abeta_PP -> Abeta [style=dashed, color="#5F6368", label=" amyloidogenic pathway", fontcolor="#5F6368"]; alpha_secretase -> Abeta [label=" reduces", arrowhead=tee, color="#34A853"]; Abeta -> Plaques; sAPPalpha -> Cognitive_Enhancement; Plaques -> Cognitive_Enhancement [label=" impairs", arrowhead=tee, color="#EA4335"]; } this compound's Proposed Neuroprotective Signaling Pathway.
Performance in Preclinical Models: A Comparative Overview
While direct head-to-head preclinical studies comparing this compound with other nootropics and cholinesterase inhibitors (ChEIs) in the same Alzheimer's disease model are limited, existing data from various studies allow for an indirect comparison. The following tables summarize findings from studies utilizing common Alzheimer's disease animal models, focusing on cognitive outcomes in behavioral tasks and key biomarker changes.
Table 1: Cognitive Performance in Alzheimer's Disease Animal Models
| Compound | Animal Model | Dosage | Behavioral Test | Key Findings | Citation |
| This compound | Aged Rats | 50 mg/kg (oral) | Object Recognition | Restored object recognition in aged rats. | |
| This compound | Scopolamine-induced amnesia (Rat) | Not Specified | Not Specified | Reverses learning and memory deficits. | |
| Piracetam | Alzheimer's Disease Patients | 4.8g/day then 2.4g/day | Cognitive Tests | Improvements in reaction time and focus. | |
| Cholinesterase Inhibitors (Donepezil, Tacrine) | Alzheimer's Disease Patients | Not Specified | MMSE, CAMCOG | Slowed cognitive deterioration. |
Table 2: Biomarker Modulation in Alzheimer's Disease Models
| Compound | Model | Dosage | Biomarker | Effect | Citation |
| This compound | In vitro (cultured cells) | Not Specified | Amyloid-β (Aβ) | Proposed to reduce Aβ40 and Aβ42. | |
| This compound | Animal models (general) | Not Specified | BDNF | Promotes BDNF production. | |
| This compound | Aβ25-35 treated mice synaptosomes | 1-4 mM | Intracellular Calcium [Ca2+]i | Reversed Aβ-induced increase in [Ca2+]i. | |
| This compound | Aβ25-35 treated mice synaptosomes | Concentration-dependent | Membrane Fluidity | Restored Aβ-induced decrease in membrane fluidity. |
Experimental Protocols: A Closer Look at the Methodologies
The validation of cognitive-enhancing effects in preclinical AD models relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments frequently cited in the evaluation of nootropic compounds.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (typically 110-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform (10 cm in diameter) submerged approximately 1 cm below the water surface.
-
Distal visual cues are placed around the pool for spatial orientation.
Procedure:
-
Cued Training (Visible Platform): For 1-3 days, the platform is marked with a visible flag, and its position is varied across trials. This phase assesses the animal's motivation and sensorimotor abilities.
-
Acquisition Training (Hidden Platform): For 5-7 consecutive days, the platform is hidden in a fixed location. Mice are released from different start positions and given a set time (e.g., 60 seconds) to find the platform. The latency to find the platform is recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Data Analysis: Key metrics include escape latency during acquisition, time spent in the target quadrant during the probe trial, and swimming speed.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cued_Training [label="Cued Training (1-3 days)\nVisible Platform", fillcolor="#FBBC05", fontcolor="#202124"]; Acquisition_Training [label="Acquisition Training (5-7 days)\nHidden Platform", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Probe_Trial [label="Probe Trial (24h later)\nPlatform Removed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Escape Latency, Time in Quadrant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cued_Training; Cued_Training -> Acquisition_Training; Acquisition_Training -> Probe_Trial; Probe_Trial -> Data_Analysis; Data_Analysis -> End; } Experimental Workflow for the Morris Water Maze Test.
Oral Administration of this compound in Mouse Models
Consistent and accurate drug administration is crucial for the validity of preclinical studies.
Objective: To deliver a precise dose of this compound to mice for therapeutic evaluation.
Materials:
-
This compound
-
Vehicle (e.g., 0.72% sucrose and 3.00% gelatin matrix)
-
Gavage needles or alternative oral delivery system
Procedure:
-
Preparation: this compound is suspended in the vehicle at the desired concentration. The solution is prepared fresh regularly.
-
Dosing: A common dosage used in mouse models is 50 mg/kg of body weight. Animals are weighed regularly to ensure accurate dosing.
-
Administration: The solution is administered orally, typically once daily. The timing of administration relative to behavioral testing is critical and should be consistent.
Comparison with Alternatives
Piracetam
As the parent compound of the racetam class, Piracetam is a logical comparator for this compound. While both are believed to enhance cognitive function, this compound is reported to have more pronounced effects on mood and anxiety. In a trial with Alzheimer's patients, Piracetam showed improvements in reaction time and focus. However, direct preclinical comparisons in AD models are scarce.
Cholinesterase Inhibitors (ChEIs)
ChEIs, such as Donepezil, are a first-line treatment for symptomatic relief in Alzheimer's disease. They act by increasing the levels of acetylcholine, a neurotransmitter essential for memory and learning. In a comparative open study in patients with cognitive impairment, this compound monotherapy was found to maintain cognitive parameters for at least 12 months, and in patients with mild dementia, it showed significantly better cognitive performance at 6 months compared to ChEIs. Another retrospective study found no strong evidence of a difference in efficacy between nootropics (including this compound) and ChEIs in the overall treatment of Alzheimer's disease.
Conclusion
This compound presents a promising, mechanistically distinct approach to potentially mitigate cognitive decline in Alzheimer's disease. Its ability to promote non-amyloidogenic AβPP processing through the upregulation of BDNF and modulation of mGluRs offers a compelling rationale for its further investigation. While direct, quantitative preclinical comparisons with other nootropics and standard therapies are limited, the available evidence suggests that this compound warrants further, rigorous, head-to-head preclinical and clinical trials to definitively establish its therapeutic efficacy and place in the Alzheimer's disease treatment landscape. Future studies should focus on standardized animal models and a comprehensive battery of behavioral and biomarker assessments to enable robust comparisons.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aniracetam and Piracetam on Memory Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent nootropics, Aniracetam and Piracetam, and their respective impacts on memory formation. This document synthesizes experimental data, details methodologies of key behavioral assays, and visualizes the underlying signaling pathways to facilitate an objective evaluation.
Executive Summary
This compound and Piracetam, both belonging to the racetam class of nootropics, are synthetic compounds investigated for their cognitive-enhancing properties. While they share a common pyrrolidone chemical structure, their pharmacokinetic and pharmacodynamic profiles exhibit notable differences, leading to distinct effects on memory and cognition. This compound is generally considered to be more potent and faster-acting, with a broader mechanism of action that includes modulation of the AMPA receptor and anxiolytic effects. Piracetam, the archetypal racetam, is known for its more subtle and gradual effects, primarily attributed to its influence on neuronal membrane fluidity and cholinergic and glutamatergic systems. This guide delves into the experimental evidence comparing these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from preclinical studies, offering a side-by-side look at the efficacy of this compound and Piracetam in various memory-related tasks.
| Experiment | Compound | Dosage | Animal Model | Key Quantitative Finding | Citation |
| Passive Avoidance (Scopolamine-Induced Amnesia) | This compound | 50 mg/kg (oral) | Female Rats | 53% of animals exhibited correct passive avoidance responding, compared to 9% in the scopolamine-only group. | [1] |
| Passive Avoidance (Scopolamine-Induced Amnesia) | Piracetam | 100 mg/kg | Rats | Largely overcame the amnesic effects of scopolamine. | |
| Muscarinic Cholinergic Receptor Density | Piracetam | 500 mg/kg (chronic, 2 weeks) | Aged (18 months) Female Mice | Elevated m-cholinoceptor density in the frontal cortex by approximately 30-40%. |
Note: Direct head-to-head quantitative comparative data for the Morris Water Maze and Y-Maze tests were not available in the reviewed literature. The data presented reflects findings from separate studies.
Mechanisms of Action: A Comparative Overview
While both nootropics influence key neurotransmitter systems involved in memory, their primary mechanisms of action show distinct areas of emphasis.
This compound is recognized for its potent modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission and synaptic plasticity.[2] By positively modulating these receptors, this compound enhances glutamatergic signaling. Additionally, it has been shown to increase the release of acetylcholine in the hippocampus and influence dopamine and serotonin levels, which may contribute to its anxiolytic properties.[3] Animal studies also suggest that this compound promotes the production of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal health and long-term memory.[3]
Piracetam's mechanism is considered more foundational. It is believed to enhance the fluidity of neuronal cell membranes, which in turn improves the function of membrane-bound proteins and receptors.[2] This leads to improved neurotransmission, particularly in the cholinergic and glutamatergic systems. Piracetam has been shown to increase the density of acetylcholine receptors in the brain, especially in the hippocampus.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and Piracetam.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess the effects of this compound and Piracetam on memory are provided below.
Morris Water Maze
This test assesses spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface in a fixed location. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: The rodent is placed in the water at various starting points and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is typically repeated for several trials over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Workflow:
Morris Water Maze Experimental Workflow.
Passive Avoidance Test
This assay evaluates fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: The rodent is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the rodent is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Y-Maze Test
This test assesses spatial working memory through spontaneous alternation.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
The rodent is placed in the center of the maze and allowed to freely explore all three arms for a set duration (e.g., 8 minutes).
-
The sequence of arm entries is recorded. A "spontaneous alternation" is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100. A higher percentage indicates better spatial working memory.
-
Conclusion
The available evidence suggests that both this compound and Piracetam can positively influence memory formation, albeit through different primary mechanisms and with varying potency. This compound appears to offer a more potent and rapid effect, directly targeting the glutamatergic system via AMPA receptor modulation, and also influencing other neurotransmitter systems that may contribute to its anxiolytic properties. Piracetam's effects are more subtle and may be more beneficial for long-term, foundational cognitive support, primarily by improving neuronal membrane fluidity and cholinergic function.
For researchers and drug development professionals, the choice between these two compounds for further investigation will depend on the specific therapeutic target and desired cognitive outcome. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting future studies in this area. Further head-to-head comparative studies with robust quantitative data are needed to more definitively delineate the relative efficacies of this compound and Piracetam in various models of memory formation and cognitive enhancement.
References
Synergistic Potential of Aniracetam and Cholinesterase Inhibitors: A Comparative Guide for Researchers
For professionals in neuroscience and drug development, the quest for enhanced therapeutic strategies for cognitive decline is a paramount objective. This guide provides a comprehensive comparison of the synergistic effects observed when combining Aniracetam, a nootropic agent, with cholinesterase inhibitors (ChEIs), the standard of care for Alzheimer's disease. The following analysis is based on available clinical data and the established mechanisms of action of these compounds, offering valuable insights for future research and development.
Mechanisms of Action: A Basis for Synergy
The potential for synergistic effects between this compound and cholinesterase inhibitors stems from their distinct yet complementary mechanisms of action targeting crucial neurotransmitter systems involved in memory and cognition.
This compound: This nootropic compound primarily modulates the glutamatergic system, specifically acting as a positive allosteric modulator of AMPA receptors.[1][2] This action enhances excitatory synaptic transmission, a fundamental process for learning and memory.[1] Additionally, this compound has been shown to influence the cholinergic system, potentially increasing acetylcholine release in the hippocampus.[1] It also exhibits neuroprotective properties and can modulate dopamine and serotonin levels, which may contribute to its cognitive and anxiolytic effects.[1]
Cholinesterase Inhibitors (ChEIs): This class of drugs, including Donepezil, Rivastigmine, and Galantamine, functions by inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By blocking this enzyme, ChEIs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a significant loss of cholinergic neurons.
The theoretical synergy lies in the dual enhancement of two critical neurotransmitter systems. While ChEIs increase the availability of acetylcholine, this compound can sensitize and potentiate the post-synaptic response through its action on AMPA receptors and its own modest influence on acetylcholine release. This combined action could lead to a more robust and sustained improvement in cognitive function than either agent alone.
Clinical Evidence: A Comparative Analysis
A key clinical study conducted by Koliaki et al. (2012) provides the most direct evidence to date on the clinical efficacy of combining this compound with cholinesterase inhibitors in patients with cognitive impairment. The prospective, open-label study followed 276 patients with cognitive disorders, divided into four groups: no treatment, this compound monotherapy, ChEI monotherapy, and a combination of this compound and a ChEI.
The following tables summarize the key quantitative findings from this study, comparing the performance of the different treatment regimens over a 12-month period.
Table 1: Cognitive Function Assessment (MMSE Scores)
| Treatment Group | Baseline (Mean ± SD) | 3 Months (Mean ± SD) | 6 Months (Mean ± SD) | 12 Months (Mean ± SD) |
| This compound Monotherapy | 21.3 ± 3.8 | 21.5 ± 4.1 | 21.4 ± 4.2 | 21.1 ± 4.5 |
| ChEI Monotherapy | 20.9 ± 4.1 | 21.2 ± 4.3 | 20.8 ± 4.6 | 19.8 ± 5.2 |
| Combination Therapy | 20.5 ± 4.5 | 21.0 ± 4.7 | 20.9 ± 4.9 | 20.4 ± 5.3 |
| No Treatment | 22.1 ± 3.5 | 21.5 ± 3.9 | 20.9 ± 4.3 | 19.7 ± 4.8 |
*Indicates significant cognitive deterioration at 12 months. Data extracted from Koliaki et al. (2012).
Table 2: Functional Status Assessment (ADL Scores)
| Treatment Group | Baseline (Mean ± SD) | 3 Months (Mean ± SD) | 6 Months (Mean ± SD) | 12 Months (Mean ± SD) |
| This compound Monotherapy | 19.8 ± 3.2 | 20.1 ± 3.5 | 19.9 ± 3.6 | 19.6 ± 3.9 |
| ChEI Monotherapy | 19.5 ± 3.5 | 19.9 ± 3.7 | 19.4 ± 4.0 | 18.9 ± 4.5 |
| Combination Therapy | 19.1 ± 3.8 | 19.7 ± 4.1 | 19.5 ± 4.3 | 19.0 ± 4.7 |
| No Treatment | 20.5 ± 2.9 | 20.0 ± 3.3 | 19.3 ± 3.8 | 18.5 ± 4.2* |
*Indicates significant functional decline at 12 months. Data extracted from Koliaki et al. (2012).
Table 3: Mood Assessment (GDS Scores)
| Treatment Group | Baseline (Mean ± SD) | 3 Months (Mean ± SD) | 6 Months (Mean ± SD) | 12 Months (Mean ± SD) |
| This compound Monotherapy | 6.8 ± 3.1 | 6.1 ± 2.9* | 6.3 ± 3.0 | 6.5 ± 3.2 |
| ChEI Monotherapy | 7.1 ± 3.3 | 6.8 ± 3.1 | 7.0 ± 3.4 | 7.3 ± 3.6 |
| Combination Therapy | 7.3 ± 3.5 | 6.9 ± 3.3 | 7.1 ± 3.6 | 7.2 ± 3.8 |
| No Treatment | 6.5 ± 2.8 | 6.9 ± 3.0 | 7.2 ± 3.2 | 7.5 ± 3.4 |
*Indicates significant improvement in mood at 3 months. Data extracted from Koliaki et al. (2012).
Key Findings from the Koliaki et al. (2012) Study:
-
This compound Monotherapy: Patients treated with this compound alone showed maintenance of cognitive and functional parameters over 12 months and a significant improvement in emotional state at 3 months.
-
ChEI Monotherapy: This group experienced a significant cognitive deterioration at the 12-month mark.
-
Combination Therapy vs. This compound Monotherapy: In a direct comparison within a subset of patients with mild dementia, this compound monotherapy performed significantly better on the cognitive scale at 6 months. There was also a trend for improved mood at 12 months and better functionality at 6 months with this compound alone compared to the combination.
It is important to note that while the combination therapy appeared to prevent the significant cognitive decline seen with ChEI monotherapy at 12 months, it did not demonstrate a clear synergistic superiority over this compound monotherapy in this particular study. The authors suggest that this compound's broader mechanism of action, including its glutamatergic and neuroprotective effects, may contribute to its robust performance.
Experimental Protocols
The following outlines the methodology employed in the key clinical study by Koliaki et al. (2012).
Study Design: A prospective, open-label, comparative study with a 12-month follow-up period.
Participant Population:
-
Inclusion Criteria: 276 patients with a diagnosis of cognitive disorder (including Alzheimer's disease, vascular dementia, and mixed dementia).
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.
Treatment Groups:
-
No Treatment (n=75): Control group receiving no pharmacological intervention for cognitive symptoms.
-
This compound Monotherapy (n=58): Patients received this compound. The specific dosage was not detailed in the provided search results.
-
Cholinesterase Inhibitor (ChEI) Monotherapy (n=68): Patients received a ChEI (Donepezil, Rivastigmine, or Galantamine).
-
Combination Therapy (n=68): Patients received a combination of this compound and a ChEI.
Assessments: Neuropsychological evaluations were conducted at baseline, and at 3, 6, and 12 months of treatment. The following validated scales were used:
-
Mini-Mental State Examination (MMSE): To assess global cognitive function.
-
Activities of Daily Living (ADL) Scale: To evaluate functional independence.
-
Geriatric Depression Scale (GDS): To measure mood and depressive symptoms.
Visualizing the Mechanisms and Workflow
To better understand the complex interactions and study design, the following diagrams are provided.
References
Cross-validation of Aniracetam's anxiolytic effects using multiple behavioral tests
For researchers and professionals in drug development, this guide provides a comprehensive cross-validation of Aniracetam's anxiolytic effects. Drawing on key preclinical studies, we compare its performance in multiple behavioral paradigms, detail the experimental protocols, and explore the underlying neurobiological mechanisms.
This compound, a nootropic agent of the racetam class, has been investigated for its potential cognitive-enhancing and anxiolytic properties. While some studies suggest a promising role in anxiety reduction, conflicting evidence necessitates a thorough evaluation of the available data. This guide synthesizes findings from pivotal studies to offer an objective comparison of this compound's efficacy, particularly in contrast to established anxiolytics like Diazepam.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic effects of this compound have been most notably demonstrated in a study by Nakamura and Kurasawa (2001), which utilized three distinct mouse models of anxiety: the social interaction test, the elevated plus-maze (EPM), and the conditioned fear stress test.[1] This multi-faceted approach provides a robust assessment of this compound's potential across different anxiety domains.
In the social interaction test, this compound (10-100 mg/kg) was found to significantly increase the total time and frequency of social interactions, suggesting a reduction in social anxiety.[1] Similarly, in the elevated plus-maze, a widely accepted model for generalized anxiety, this compound demonstrated anxiolytic effects.[1] The conditioned fear stress test, which assesses fear memory, also revealed an anxiety-reducing effect of this compound.[1]
However, it is crucial to note that these findings are not universally replicated. A study by Elston et al. (2014) found no significant anxiolytic effects of this compound in healthy C57BL/6J mice when tested in the elevated plus-maze and open field tests.[2] This discrepancy may be attributable to differences in experimental protocols, mouse strains, or the baseline anxiety levels of the animals.
For comparison, the benzodiazepine Diazepam, a standard anxiolytic, showed positive effects in the elevated plus-maze and social interaction tests in the Nakamura and Kurasawa study.
Table 1: Comparative Anxiolytic Effects of this compound and Diazepam
| Behavioral Test | This compound (10-100 mg/kg) | Diazepam |
| Social Interaction Test | Increased social interaction time and frequency | Anxiolytic |
| Elevated Plus-Maze | Anxiolytic effect observed | Anxiolytic |
| Conditioned Fear Stress | Anxiolytic effect observed | Not specified in the study |
| Open Field Test | No significant effect on anxiety-like behavior | Not specified in the study |
Proposed Mechanism of Anxiolytic Action
The anxiolytic properties of this compound are thought to be mediated through its modulation of multiple neurotransmitter systems. The study by Nakamura and Kurasawa suggests the involvement of nicotinic acetylcholine, serotonin (5-HT2A), and dopamine (D2) receptors. The anxiolytic effects of this compound were reportedly blocked by antagonists of these receptors, highlighting their crucial role in its mechanism of action.
Furthermore, the study posits that the metabolites of this compound, such as p-anisic acid, may contribute to its anxiolytic effects. This compound is believed to enhance dopaminergic and serotonergic activity and modulate glutamatergic and cholinergic neurotransmission.
Below is a diagram illustrating the proposed signaling pathways involved in this compound's anxiolytic effects.
Experimental Protocols
To facilitate the replication and critical evaluation of these findings, detailed methodologies for the key behavioral tests are provided below.
Social Interaction Test
This test assesses social anxiety by measuring the duration and frequency of interactions between two unfamiliar male mice.
-
Apparatus: A novel test arena (e.g., a clean cage with fresh bedding).
-
Procedure:
-
Individually house male mice for a set period to increase their motivation for social interaction.
-
On the test day, place a test mouse in the novel arena and allow it to habituate for a designated time.
-
Introduce an unfamiliar "partner" mouse into the arena.
-
Record the social behaviors (e.g., sniffing, following, grooming) of the test mouse for a defined period (e.g., 10 minutes).
-
-
Data Analysis: The total time and frequency of social interactions are quantified. An increase in these parameters is indicative of an anxiolytic effect.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a set duration (e.g., 5 minutes).
-
Video record the session for subsequent analysis.
-
-
Data Analysis: Key parameters include the time spent in the open arms and the number of entries into the open arms. An increase in these measures suggests a reduction in anxiety.
Conditioned Fear Stress Test
This test evaluates fear memory and the anxiolytic effects of a compound on the expression of conditioned fear.
-
Apparatus: A conditioning chamber where an aversive stimulus (e.g., foot shock) can be paired with a neutral stimulus (e.g., a tone or a specific context).
-
Procedure:
-
Conditioning Phase: Place the mouse in the conditioning chamber and present the neutral stimulus followed by the aversive stimulus. Repeat this pairing.
-
Testing Phase (Contextual Fear): On a subsequent day, return the mouse to the same chamber (context) without presenting the aversive stimulus.
-
Testing Phase (Cued Fear): Place the mouse in a novel chamber and present the neutral stimulus (cue) without the aversive stimulus.
-
-
Data Analysis: The primary measure is the amount of time the mouse spends "freezing" (a fear response). A decrease in freezing behavior during the testing phases indicates an anxiolytic effect.
Below is a workflow diagram for a typical conditioned fear stress experiment.
Conclusion
The available preclinical evidence presents a nuanced picture of this compound's anxiolytic effects. While the study by Nakamura and Kurasawa provides compelling evidence across multiple behavioral paradigms, the lack of consistent findings in other studies underscores the need for further research. The proposed mechanism of action, involving the modulation of cholinergic, serotonergic, and dopaminergic systems, offers a plausible neurobiological basis for its potential anxiolytic properties.
For researchers and drug development professionals, these findings highlight the importance of utilizing a battery of behavioral tests to comprehensively assess the anxiolytic potential of novel compounds. Furthermore, the discrepancies in the literature emphasize the need for standardized protocols and the consideration of factors such as animal strain and baseline anxiety levels in future investigations. While this compound shows promise, more rigorous and replicated studies are required to definitively establish its clinical utility as an anxiolytic agent.
References
Aniracetam vs. Oxiracetam: A Comparative Analysis of Potency and Onset of Action for Neuroscientific Research
In the landscape of nootropic research, the racetam family of compounds has garnered significant attention for its potential cognitive-enhancing effects. Among these, Aniracetam and Oxiracetam are two prominent analogues of the parent compound piracetam, each exhibiting a unique pharmacological profile. This guide provides a detailed comparison of the potency and onset of action of this compound and Oxiracetam, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
Comparative Pharmacokinetics and Onset of Action
This compound is generally considered to have a faster onset of action than Oxiracetam, a characteristic attributed to its higher lipophilicity, which facilitates its passage across the blood-brain barrier.[1]
Table 1: Pharmacokinetic Parameters of this compound and Oxiracetam
| Parameter | This compound | Oxiracetam |
| Route of Administration | Oral | Oral, IV |
| Time to Peak Plasma Concentration (Tmax) | ~0.4 hours (in humans)[2] | 1-3 hours (in humans)[3] |
| Onset of Action | 30-60 minutes (reported by users) | 30-90 minutes[3] |
Experimental Protocols: Pharmacokinetic Analysis
A typical experimental design to determine the pharmacokinetic profiles of these compounds in humans involves the following steps:
-
Subject Recruitment: A cohort of healthy volunteers is recruited for the study.
-
Drug Administration: A single oral dose of either this compound or Oxiracetam is administered to the subjects under fasting conditions.[2]
-
Blood Sampling: Blood samples are collected at predetermined time intervals post-administration.
-
Plasma Analysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The collected data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and plasma elimination half-life (t1/2).
Potency and Mechanism of Action
While direct comparative studies yielding EC50 or IC50 values for the same biological endpoint are limited, the available literature suggests that this compound may be more potent than Oxiracetam in certain aspects of its action. Both compounds are known to modulate the glutamatergic system, particularly through their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and to influence cholinergic neurotransmission.
This compound's Mechanism of Action
This compound's cognitive-enhancing effects are believed to stem from its multifaceted mechanism of action:
-
AMPA Receptor Modulation: this compound positively modulates AMPA receptors, which are crucial for fast synaptic transmission and synaptic plasticity. This modulation is thought to enhance cognitive functions like learning and memory.
-
Cholinergic System Enhancement: this compound has been shown to increase the release of acetylcholine in the hippocampus, a brain region vital for memory formation.
-
Dopaminergic and Serotonergic Modulation: this compound also influences the levels of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and mood-enhancing properties.
One study reported that this compound attenuated the antagonism of NMDA receptors by kynurenic acid with a high potency, exhibiting an EC50 of ≤0.1 μM.
Oxiracetam's Mechanism of Action
Oxiracetam's mechanism of action, while sharing some similarities with this compound, also has distinct features:
-
AMPA Receptor Modulation: Like this compound, Oxiracetam is a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission.
-
Enhanced Acetylcholine Release: Oxiracetam is also thought to enhance the release of acetylcholine, contributing to its pro-cognitive effects.
-
Akt/mTOR Signaling Pathway: Research suggests that Oxiracetam may exert its neuroprotective effects through the activation of the Akt/mTOR signaling pathway, which is involved in cell survival and neuroprotection.
Experimental Protocols: In Vitro Potency Assessment
To quantitatively assess the potency of this compound and Oxiracetam on a specific molecular target, such as the AMPA receptor, an electrophysiological study using patch-clamp recording on cultured neurons or oocytes expressing the receptor would be employed:
-
Cell Culture/Oocyte Preparation: Neurons are cultured, or Xenopus oocytes are injected with mRNA encoding the subunits of the AMPA receptor.
-
Electrophysiological Recording: Whole-cell or single-channel currents are recorded in response to the application of an agonist (e.g., glutamate or AMPA).
-
Compound Application: Increasing concentrations of this compound or Oxiracetam are co-applied with the agonist.
-
Data Analysis: The potentiation of the agonist-induced current by the test compound is measured. The data is then fitted to a concentration-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal effect.
Summary
References
A Comparative Analysis of the Neuroprotective Mechanisms of Aniracetam and Other Racetams
In the landscape of neurotherapeutics, the racetam family of nootropics has garnered significant attention for its potential cognitive-enhancing and neuroprotective properties. This guide provides a comparative analysis of the neuroprotective mechanisms of Aniracetam alongside three other prominent members of the racetam class: Piracetam, Oxiracetam, and Pramiracetam. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct and overlapping pathways through which these compounds exert their neuroprotective effects.
Overview of Neuroprotective Mechanisms
The neuroprotective strategies of these racetams diverge, targeting different aspects of neuronal function and stress response. This compound and Oxiracetam primarily modulate the glutamatergic system, particularly AMPA receptors, which are crucial for synaptic plasticity. Piracetam is noted for its ability to enhance cell membrane fluidity and its antioxidant properties. Pramiracetam's primary influence is on the cholinergic system through the enhancement of high-affinity choline uptake.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes key quantitative findings from various preclinical studies. It is important to note that the data are derived from different experimental models and are not from head-to-head comparative studies, thus direct comparisons should be made with caution.
| Racetam | Experimental Model | Key Finding | Reference |
| This compound | In vitro (AMPA co-administration) | 1.5-fold increase in Brain-Derived Neurotrophic Factor (BDNF) levels. | [1] |
| In vitro (H₂O₂-induced toxicity) | Significant rescue of neuronal viability at concentrations of 10-100 µmol/L. | [2] | |
| Piracetam | In vivo (Permanent Middle Cerebral Artery Occlusion in rats) | ~50% reduction in infarct volume at doses of 250 and 500 mg/kg. | [3] |
| In vivo (Transient Middle Cerebral Artery Occlusion in rats) | 35.77% reduction in infarct volume at a single oral dose of 200 mg/kg. | [4][5] | |
| In vitro (Oxidative stress in PC12 cells) | Nearly complete recovery of mitochondrial membrane potential and ATP levels at 500 µM. | ||
| Oxiracetam | In vivo (Chronic cerebral hypoperfusion in rats) | Alleviated neuron damage and increased cerebral blood flow. | |
| In vivo (Meta-analysis of experimental stroke) | Not effective in reducing infarct volume in the analyzed studies. | ||
| Pramiracetam | In vivo (Scopolamine-induced amnesia in healthy volunteers) | Partially reduced the amnesic effects induced by scopolamine. |
Detailed Neuroprotective Mechanisms and Signaling Pathways
This compound
This compound's neuroprotective effects are largely attributed to its positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By reducing the desensitization of these receptors, this compound prolongs synaptic currents, which is believed to enhance synaptic plasticity and protect against excitotoxicity. Furthermore, this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival and growth. This is thought to be mediated, in part, through the activation of metabotropic glutamate receptors (mGluRs).
References
- 1. This compound: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates H2O2-induced deficiency of neuron viability, mitochondria potential and hippocampal long-term potentiation of mice in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 2-oxopyrrolidinacetamide piracetam reduces infarct brain volume induced by permanent middle cerebral artery occlusion in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
Replicating key findings of Aniracetam's impact on synaptic plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aniracetam's effects on synaptic plasticity with other nootropic agents. The information is compiled from preclinical studies to facilitate further research and development in cognitive enhancement.
This compound, a member of the racetam family, is a nootropic agent known for its purported cognitive-enhancing properties. A primary mechanism of action for this compound is its role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1][2][3] This modulation enhances excitatory synaptic transmission, a fundamental process for synaptic plasticity, which underlies learning and memory.[4] This guide will delve into the key findings of this compound's impact on synaptic plasticity, compare it with other relevant compounds, and provide detailed experimental methodologies.
Comparative Efficacy on Synaptic Plasticity
The following tables summarize quantitative data from various studies, comparing the effects of this compound and other nootropics on key measures of synaptic plasticity.
Table 1: Effects on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Hippocampal Pyramidal Cells
| Compound | Concentration | Effect on Rise Time (τ_rise) | Effect on Decay Time Constant (τ_decay) | Source |
| Control | N/A | 0.008 ± 0.003 ms/pA | 0.07 ± 0.02 ms/pA | [4] |
| This compound | 1 mM | 0.22 ± 0.22 ms/pA | 0.40 ± 0.19 ms/pA |
Table 2: Modulation of AMPA Receptor-Mediated Responses
| Compound | Assay | Effect | EC50 | Source |
| This compound | AMPA-stimulated 45Ca2+ influx | Enhancement | Not specified | |
| Piracetam | AMPA-stimulated 45Ca2+ influx | Enhancement | Not specified | |
| Oxiracetam | AMPA-stimulated 45Ca2+ influx | Enhancement | Not specified | |
| This compound | Kynurenate antagonism of NMDA-evoked [3H]NA release | Attenuation | ≤0.1 μM | |
| Cyclothiazide | Kynurenate antagonism of NMDA-evoked [3H]NA release | Attenuation | ~1 μM | |
| 1-BCP | Kynurenate antagonism of NMDA-evoked [3H]NA release | Attenuation | ~10 μM |
Table 3: Effects on Long-Term Potentiation (LTP) and Downstream Signaling
| Compound | Model/Assay | Key Finding | Quantitative Data | Source |
| This compound | Hippocampal Slices (CA1) | Facilitates LTP formation. | Not specified | |
| This compound | Hippocampal Slices (CA1) with established LTP | Smaller percentage increase in amplitude of potentiated responses compared to control. | Not specified | |
| This compound | Hippocampal Slices (CA1) with established LTP | Increased effect on the decay time constant of field EPSPs. | Not specified | |
| This compound + AMPA | In vitro | Increases Brain-Derived Neurotrophic Factor (BDNF) levels. | 1.5-fold increase |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for studying its effects on Long-Term Potentiation.
Caption: Proposed signaling pathway of this compound's action on synaptic plasticity.
Caption: Typical experimental workflow for studying LTP in hippocampal slices.
Experimental Protocols
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
This protocol is a generalized procedure based on methodologies commonly cited in studies of synaptic plasticity.
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are typically used.
-
Slice Preparation:
-
Animals are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Transverse hippocampal slices (400-500 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
A stimulating electrode (e.g., concentric bipolar tungsten electrode) is placed in the Schaffer collateral-commissural pathway.
-
A recording electrode (a glass micropipette filled with aCSF) is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Test stimuli (e.g., 0.05 Hz) are delivered to evoke baseline synaptic responses. The stimulus intensity is adjusted to elicit a fEPSP amplitude that is 30-40% of the maximum.
-
-
Drug Application:
-
After recording a stable baseline for at least 20 minutes, this compound (or a vehicle control) is added to the perfusing aCSF at the desired concentration.
-
-
LTP Induction:
-
LTP is induced by high-frequency stimulation (HFS), for example, three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
-
Post-LTP Recording and Data Analysis:
-
Synaptic responses are recorded for at least 60 minutes following HFS.
-
The initial slope and/or amplitude of the fEPSPs are measured and expressed as a percentage of the pre-HFS baseline.
-
The magnitude of LTP is compared between the this compound-treated and control groups.
-
Whole-Cell Patch-Clamp Recording of mEPSCs
This protocol provides a general framework for recording miniature excitatory postsynaptic currents.
-
Slice and Cell Preparation: Hippocampal slices are prepared as described above. A neuron in the CA1 pyramidal cell layer is visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Recording Configuration:
-
A patch pipette (3-5 MΩ resistance) is filled with an internal solution typically containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 1 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2-7.3.
-
A whole-cell patch-clamp recording is established from the selected neuron.
-
-
Data Acquisition:
-
Cells are voltage-clamped at -70 mV.
-
To isolate mEPSCs, tetrodotoxin (TTX, 1 µM) is added to the aCSF to block action potentials, and a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) is included to block inhibitory currents.
-
mEPSCs are recorded for a defined period before and after the application of this compound.
-
-
Data Analysis:
-
mEPSC events are detected and analyzed using appropriate software to determine their amplitude, frequency, rise time, and decay time constant.
-
These parameters are compared between the control and this compound conditions.
-
Concluding Remarks
The available evidence strongly suggests that this compound enhances synaptic plasticity primarily through the positive allosteric modulation of AMPA receptors. This action leads to a prolongation of synaptic currents and a facilitation of LTP. While comparative data with other racetams like Piracetam and Oxiracetam indicate similar mechanisms of enhancing AMPA receptor function, there is a need for more direct, quantitative comparative studies to fully elucidate the relative potencies and specific effects of these compounds on various aspects of synaptic plasticity. The downstream increase in BDNF expression further supports the potential of this compound in promoting neuronal health and cognitive function. The provided experimental protocols offer a foundational framework for researchers aiming to replicate and expand upon these key findings.
References
- 1. Effects of this compound after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cereflexlabs.com [cereflexlabs.com]
- 4. Changes of spontaneous miniature excitatory postsynaptic currents in rat hippocampal pyramidal cells induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Design: Aniracetam vs. Placebo for Mild Cognitive Impairment
This guide provides a comprehensive, evidence-based framework for a head-to-head clinical trial comparing the efficacy and safety of Aniracetam to a placebo in treating individuals with Mild Cognitive Impairment (MCI). The proposed design is informed by existing clinical and preclinical data and is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a nootropic agent of the racetam class, purported to enhance cognitive function, particularly memory and attention.[1][2] Its primary mechanism of action is believed to be the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic plasticity.[3][4][5] While preclinical studies and some clinical trials in cognitively impaired individuals have shown promise, robust, placebo-controlled evidence is needed to definitively establish its efficacy. This document outlines a rigorous clinical trial protocol to address this gap.
Proposed Clinical Trial Design
2.1. Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Subjects with Mild Cognitive Impairment.
2.2. Study Objectives:
-
Primary Objective: To evaluate the effect of this compound compared to placebo on cognitive performance in subjects with MCI.
-
Secondary Objectives:
-
To assess the impact of this compound on functional abilities and activities of daily living.
-
To evaluate the effect of this compound on mood and anxiety.
-
To assess the safety and tolerability of this compound.
-
2.3. Study Population:
-
Inclusion Criteria:
-
Male and female subjects aged 55-85 years.
-
Diagnosis of amnestic Mild Cognitive Impairment (aMCI) according to established criteria (e.g., Petersen's criteria).
-
Mini-Mental State Examination (MMSE) score between 24 and 30.
-
Informed consent provided by the subject or their legally authorized representative.
-
-
Exclusion Criteria:
-
Diagnosis of dementia of any type.
-
Significant neurological or psychiatric illness other than MCI.
-
Use of other nootropic agents or medications that could interfere with cognitive assessment.
-
Severe renal or hepatic impairment.
-
2.4. Interventions:
-
Experimental Arm: this compound 750 mg administered orally twice daily (1500 mg/day).
-
Control Arm: Matching placebo administered orally twice daily.
2.5. Study Duration:
-
Treatment Period: 6 months.
-
Follow-up Period: 3 months post-treatment.
2.6. Outcome Measures:
| Outcome | Assessment Tool | Timepoints |
| Primary Efficacy | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Baseline, Month 3, Month 6 |
| Secondary Efficacy | Mini-Mental State Examination (MMSE) | Baseline, Month 3, Month 6, Month 9 |
| Clinical Global Impression of Change (CGIC) | Month 3, Month 6 | |
| Activities of Daily Living (ADL) Scale | Baseline, Month 3, Month 6 | |
| Hamilton Anxiety Rating Scale (HAM-A) | Baseline, Month 3, Month 6 | |
| Geriatric Depression Scale (GDS) | Baseline, Month 3, Month 6 | |
| Safety | Adverse event monitoring, vital signs, ECGs, laboratory tests | Throughout the study |
Experimental Protocols
3.1. Randomization and Blinding: Subjects will be randomized in a 1:1 ratio to receive either this compound or placebo. The study will be double-blinded, meaning neither the subjects, investigators, nor study staff will know the treatment allocation until the end of the study.
3.2. Cognitive and Functional Assessments: All cognitive and functional assessments will be administered by trained and certified raters to ensure consistency. The ADAS-Cog will serve as the primary measure of cognitive performance.
3.3. Safety Monitoring: A Data and Safety Monitoring Board (DSMB) will be established to review safety data at regular intervals. All adverse events will be recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Data Presentation
The following table summarizes expected quantitative data from a hypothetical successful trial, illustrating the potential treatment effect of this compound.
| Parameter | This compound (n=150) | Placebo (n=150) | p-value |
| ADAS-Cog Change from Baseline at Month 6 (Mean ± SD) | -2.5 ± 3.0 | -0.5 ± 3.5 | <0.05 |
| MMSE Change from Baseline at Month 6 (Mean ± SD) | +1.0 ± 2.0 | +0.2 ± 2.5 | <0.05 |
| CGIC Responder Rate (%) at Month 6 | 40% | 25% | <0.05 |
| Proportion of Subjects with Adverse Events (%) | 20% | 18% | >0.05 |
Visualization of Mechanisms and Workflow
5.1. Signaling Pathway of this compound
This compound's primary mechanism involves the positive allosteric modulation of AMPA receptors. This enhances glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory. This compound is also reported to influence cholinergic, dopaminergic, and serotonergic systems, which may contribute to its anxiolytic and mood-enhancing effects.
Caption: this compound's modulation of the AMPA receptor enhances glutamatergic signaling.
5.2. Experimental Workflow
The proposed clinical trial will follow a structured workflow from subject recruitment to final data analysis to ensure the integrity and validity of the results.
Caption: Workflow of the proposed randomized, double-blind, placebo-controlled trial.
Conclusion
The described head-to-head clinical trial design provides a robust framework for evaluating the efficacy and safety of this compound in individuals with Mild Cognitive Impairment. By employing rigorous methodology, standardized assessments, and a clear analytical plan, this study aims to generate high-quality evidence to inform clinical practice and future research in the field of nootropics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The mechanism of action of this compound at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Aniracetam in a Laboratory Setting
The proper disposal of Aniracetam, a nootropic compound frequently used in research, is crucial for maintaining laboratory safety and ensuring environmental compliance. While specific disposal guidelines for this compound are not extensively detailed in regulatory lists, a conservative approach based on general principles of pharmaceutical and chemical waste management is recommended. The primary guidance for chemical handling and disposal is the Safety Data Sheet (SDS) provided by the manufacturer.
Safety and Hazard Assessment
This compound is generally considered non-hazardous.[1] However, some suppliers classify it as a hazardous substance, citing potential for skin, eye, and respiratory irritation, and harm if swallowed.[2][3] Given the conflicting information, it is prudent to handle this compound with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][4] Before proceeding with disposal, researchers must consult the specific SDS for the this compound batch in use.
All waste disposal must adhere to local, state, and federal regulations. In a research setting, the institution's Environmental Health and Safety (EHS) department is the primary authority for guidance and should always be consulted to ensure compliance with institutional protocols.
Step-by-Step Disposal Protocol
For research quantities of this compound, the following step-by-step procedure, in alignment with best practices for non-hazardous or moderately hazardous pharmaceutical waste, should be followed:
-
Consult the Safety Data Sheet (SDS): This is the initial and most critical step to understand the specific hazards, handling, and disposal recommendations for the product.
-
Contact Environmental Health & Safety (EHS): Before disposal, contact your institution's EHS office. They will provide specific instructions based on your facility's waste streams and local regulations.
-
Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container. A polyethylene or polypropylene container is generally suitable.
-
The label should clearly identify the contents as "this compound Waste for Disposal" and include any hazard warnings as indicated by the SDS.
-
-
Waste Collection: Arrange for pickup by the EHS department or their designated hazardous waste contractor. They will ensure the waste is transported to a licensed and permitted disposal facility.
-
Disposal Method: The most common and recommended disposal methods for pharmaceutical waste are:
-
Incineration: This is the preferred method for destroying chemical and pharmaceutical waste to prevent environmental contamination.
-
Landfill: Disposal in a specially licensed landfill for chemical and/or pharmaceutical wastes may be an option if incineration is not available.
-
-
Decontamination: Decontaminate any empty containers that held this compound before disposal or recycling. Ensure all labels are removed or fully defaced to prevent misuse.
-
Documentation: Maintain records of the disposal, including the date, quantity, and method, in accordance with your institution's policies and any regulatory requirements.
Important Considerations:
-
DO NOT dispose of this compound down the drain. The EPA has prohibited the sewering of hazardous waste pharmaceuticals, and it is a poor practice for any chemical waste.
-
DO NOT mix this compound waste with incompatible materials. The SDS will list any incompatible agents, which typically include strong oxidizing agents.
Quantitative Data for Waste Characterization
No specific quantitative disposal limits for this compound are available. However, a chemical waste is determined to be hazardous if it exhibits certain characteristics as defined by the Environmental Protection Agency (EPA). The table below summarizes these characteristics. Your EHS office will make the final determination for waste classification.
| Characteristic | EPA Waste Code | Description of Hazard | Threshold / Criteria |
| Ignitability | D001 | Poses a fire hazard during routine management. | Liquid with a flash point < 60°C (140°F). |
| Corrosivity | D002 | Ability to corrode steel or has a very high or low pH. | Aqueous solution with a pH ≤ 2 or ≥ 12.5. |
| Reactivity | D003 | Unstable under normal conditions and can cause explosions or toxic fumes. | Includes substances that react violently with water or are readily capable of detonation. |
| Toxicity | D004 - D043 | Harmful or fatal when ingested or absorbed; can pollute groundwater. | When tested via the Toxicity Characteristic Leaching Procedure (TCLP), contains contaminants at or above the specified concentrations (mg/L). |
Source: EPA 40 CFR Part 261 Subpart C
Experimental Protocols
The search for specific experimental protocols for the chemical neutralization or disposal of this compound did not yield any results. The standard and accepted procedure is not to perform chemical treatment in the lab but to follow the institutional waste management process outlined above.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.
Caption: Logical workflow for the disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Aniracetam
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Aniracetam, including operational and disposal plans, to foster a secure laboratory environment.
This compound is considered a hazardous substance and requires careful handling to avoid personal contact, including inhalation.[1] It is crucial to use this compound in a well-ventilated area and to take precautions against the formation of dust.[1][2]
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is necessary when working with this compound. The following table summarizes the recommended PPE and safety measures.
| Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | European standard - EN 166 or NIOSH approved.[2][3] | To protect eyes from dust particles. |
| Hand Protection | Protective Gloves | Chemically compatible gloves. Inspect before use. | To prevent skin contact. |
| Body Protection | Long-sleeved Clothing or Laboratory Coat | Standard laboratory attire. | To protect skin from accidental spills. |
| Respiratory Protection | Dust Respirator | NIOSH (US) or EN 149 (EU) approved. | To prevent inhalation of dust particles. |
| Engineering Controls | Ventilation | Use in a well-ventilated area. Enclosed local exhaust ventilation is required at points of dust generation. | To minimize airborne concentrations. |
| Hygiene Measures | Hand Washing | Wash hands before breaks and after work. | To prevent accidental ingestion. |
| Contaminated Clothing | Remove and wash contaminated clothing before re-use. | To avoid secondary exposure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in original, tightly sealed containers in a cool, dry, well-ventilated area.
-
Store away from incompatible materials such as oxidizing agents and foodstuff containers.
-
Suitable storage containers include glass, polyethylene, or polypropylene.
2. Handling and Weighing:
-
Avoid all personal contact, including inhalation.
-
Wear all required personal protective equipment (PPE) as detailed in the table above.
-
Conduct all handling and weighing operations that may generate dust within a chemical fume hood or an enclosure with local exhaust ventilation.
-
Use dry, clean-up procedures and avoid generating dust.
3. Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Disposal options may include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.
-
-
Empty Containers:
-
Decontaminate empty containers before disposal.
-
Observe all label safeguards until containers are cleaned and destroyed.
-
-
Wash Water:
-
Do not allow wash water from cleaning equipment to enter drains.
-
Collect all wash water for appropriate treatment and disposal.
-
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
-
Spills:
-
Minor Spills:
-
Clean up spills immediately, avoiding dust generation.
-
Wear appropriate PPE, including a dust respirator.
-
Use dry clean-up procedures.
-
-
Major Spills:
-
Advise personnel in the area and alert emergency services, providing the location and nature of the hazard.
-
Control personal contact by wearing protective clothing.
-
Prevent spillage from entering drains or water courses.
-
-
-
First Aid Measures:
-
Eye Contact:
-
Immediately wash out with fresh running water.
-
Ensure complete irrigation by keeping eyelids apart and moving them.
-
Seek medical attention without delay.
-
-
Skin Contact:
-
Flush skin and hair with running water (and soap if available).
-
Seek medical attention in the event of irritation.
-
-
Inhalation:
-
Remove the individual from the contaminated area to fresh air.
-
Encourage the patient to blow their nose to clear breathing passages.
-
If irritation or discomfort persists, seek medical attention.
-
-
Ingestion:
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Consult a physician.
-
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
